VO-Ohpic trihydrate
説明
特性
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate, a vanadium-based coordination complex, has emerged as a significant pharmacological tool and potential therapeutic agent due to its potent and specific inhibitory action on the Phosphatase and Tensin Homolog (PTEN). PTEN is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates this pro-survival and pro-growth pathway, leading to a wide range of cellular and physiological effects. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Potent and Reversible PTEN Inhibition
The primary mechanism of action of this compound is the direct, potent, and specific inhibition of PTEN's enzymatic activity.[3][4] Studies have characterized it as a reversible and non-competitive inhibitor.[1][5] This mode of action suggests that this compound binds to a site on the PTEN enzyme distinct from the active site, inducing a conformational change that stabilizes the enzyme's inactive state.[1][6] This prevents PTEN from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), at the 3' position of the inositol ring.[1] The inhibition is highly potent, occurring at low nanomolar concentrations.[7]
Key Signaling Pathway Modulation
The inhibition of PTEN by this compound initiates a cascade of downstream signaling events, most prominently the activation of the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Pathway
Under normal conditions, PTEN counteracts the activity of Phosphoinositide 3-kinase (PI3K).[1] By inhibiting PTEN, this compound allows for the accumulation of PIP3 at the plasma membrane.[1] This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of AKT to the membrane facilitates its phosphorylation and activation by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[8]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Increased Cell Survival and Proliferation: Through phosphorylation and inactivation of pro-apoptotic proteins and cell cycle inhibitors.
-
Activation of mTORC1: Activated AKT can relieve the inhibition on mTOR complex 1 (mTORC1), a master regulator of cell growth, by phosphorylating TSC2. Activated mTORC1 then promotes protein synthesis and cell growth.[8]
-
Inactivation of FoxO Transcription Factors: AKT phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, such as FoxO3a, preventing their nuclear translocation and transcription of target genes involved in apoptosis and cell cycle arrest.[3][4][9]
-
Enhanced Glucose Metabolism: Activated AKT promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake. This effect underlies the compound's potential as an anti-diabetic agent.[2][3][10]
Other Regulated Pathways
-
ERK1/2 Pathway: Studies in hepatocellular carcinoma (HCC) cells have shown that VO-Ohpic treatment can lead to the activation (phosphorylation) of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[8] This suggests a potential crosstalk between the PTEN/PI3K axis and the Ras/Raf/MEK/ERK pathway, although the precise mechanism remains to be fully elucidated.[8]
-
Nrf-2 Signaling Pathway: In endplate chondrocytes, VO-Ohpic has been shown to protect against oxidative stress-induced apoptosis by activating the Nrf-2 signaling pathway.[5] This indicates a role for PTEN inhibition in modulating cellular antioxidant responses.
Quantitative Data Summary
The potency and specificity of this compound have been quantified in multiple studies.
Table 1: Inhibitory Potency against PTEN
| Parameter | Value (nM) | Assay Substrate | Reference |
|---|---|---|---|
| IC₅₀ | 35 | PIP₃ | [3][4][9] |
| IC₅₀ | 46 ± 10 | OMFP | [1][7] |
| Kᵢc (competitive) | 27 ± 6 | OMFP | [7] |
| Kᵢu (uncompetitive) | 45 ± 11 | OMFP |[7] |
Table 2: Selectivity Profile
| Phosphatase | Effect | IC₅₀ | Reference |
|---|---|---|---|
| PTP1B | No significant effect | > 10 µM | [8][11] |
| SHP1 | No significant effect | > 10 µM | [8] |
| SHP2 | No significant effect | > 10 µM | [8] |
| SopB | Inhibition | High nanomolar range | [2][9] |
| CBPs | Inhibition | Micromolar range | [2][9] |
| PTP-β | Weak Inhibition | 343 nM |[11] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol describes a method to determine the inhibitory activity of this compound on recombinant PTEN using the fluorescent substrate OMFP (O-methylfluorescein phosphate).[1]
Methodology:
-
Compound Preparation: Dissolve this compound in fresh DMSO to create a stock solution (e.g., 100 μM). Prepare serial dilutions to the required final concentrations in an assay buffer containing 1% DMSO.[1][4]
-
Enzyme Pre-incubation: Incubate purified, recombinant PTEN enzyme with varying concentrations of this compound (or vehicle control) in the assay buffer. The pre-incubation is typically performed at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[4][7]
-
Reaction Initiation: Start the phosphatase reaction by adding the OMFP substrate. A final concentration of 200 μM OMFP is often used.[1]
-
Signal Detection: Monitor the increase in fluorescence over time as PTEN dephosphorylates OMFP to the fluorescent product, O-methylfluorescein.
-
Data Analysis: Determine background fluorescence using wells with the inhibitor in the assay buffer but without the enzyme.[4][7] Correct the raw data and calculate the rate of reaction. Plot the reaction rates against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines, such as human hepatocellular carcinoma (HCC) cells.[3][4][12]
Methodology:
-
Cell Seeding: Culture HCC cell lines (e.g., Hep3B, PLC/PRF/5) under standard conditions. Seed 3 x 10³ cells per well in 96-well plates.[3][4]
-
Compound Treatment: After allowing cells to adhere, treat them with varying concentrations of this compound (e.g., 0-5 μM) or a vehicle control (e.g., DMSO).[3][12]
-
Incubation: Incubate the treated cells for a total of 72 hours.[3][12]
-
BrdU Labeling: Twenty-four hours before the end of the 72-hour treatment period (i.e., at the 48-hour mark), add Bromodeoxyuridine (BrdU), a synthetic thymidine analog, to each well.[3][4]
-
Detection: At the 72-hour endpoint, fix the cells and detect the amount of incorporated BrdU using a specific antibody in a colorimetric immunoassay.
-
Data Analysis: Measure the absorbance using a plate reader. Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.[3][12]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.[3][8]
Methodology:
-
Animal Model: Use male nude athymic mice.[3]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Hep3B hepatocellular carcinoma cells) to establish xenograft tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[3][8] The control group receives a vehicle solution.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissues can be used for further analysis, such as:
Conclusion
This compound functions as a potent, selective, and reversible non-competitive inhibitor of PTEN. Its mechanism of action is centered on the subsequent upregulation of the PI3K/AKT/mTOR signaling pathway, a master regulator of cellular metabolism, survival, and growth. This primary mechanism translates into diverse and context-dependent physiological outcomes, including enhanced insulin sensitivity, induction of cancer cell senescence, and tissue protection. The well-characterized nature of its interaction with PTEN and the downstream consequences make this compound an invaluable tool for studying PTEN biology and a promising lead compound for developing therapies for diseases such as diabetes and specific types of cancer.[2][10]
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to PTEN
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene, frequently mutated or deleted in a wide range of human cancers.[1][2] PTEN is a dual-specificity phosphatase, with its primary role being the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring.[3][4] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly antagonizes the activity of phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][6] Loss of PTEN function leads to the accumulation of PIP3, resulting in the constitutive activation of Akt and downstream signaling, thereby promoting tumorigenesis.[1][5] Given its pivotal role in cancer and other diseases, the modulation of PTEN activity with small-molecule inhibitors has emerged as a significant area of therapeutic interest.[6][7]
This compound: A Potent and Specific PTEN Inhibitor
This compound is a vanadium-based compound identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[8][9] It has been extensively used as a chemical probe to investigate the cellular functions of PTEN and to explore the therapeutic potential of PTEN inhibition.[7][10][11]
Mechanism of Action
This compound acts as a reversible and noncompetitive inhibitor of PTEN.[4][12] This mode of inhibition means that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[4] Studies have shown that VO-Ohpic affects both the K_m and V_max of PTEN, which is characteristic of noncompetitive inhibition.[4][12] This compound engages in specific hydrogen bonding and hydrophobic interactions, which helps to stabilize an inactive conformation of the PTEN enzyme, effectively disrupting its catalytic site.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and effects.
| Parameter | Value | Assay Conditions | Reference |
| IC_50 | 35 nM | Recombinant PTEN, PIP3-based assay | [9][14][15] |
| IC_50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [4][16][17] |
| K_ic (competitive) | 27 ± 6 nM | Recombinant PTEN | [4][16] |
| K_iu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [4][16] |
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Cell Line | Effect | Concentration/Dosage | Reference |
| NIH 3T3 & L1 | Dose-dependently increased Akt phosphorylation at Ser473 and Thr308, with the effect reaching saturation. | 75 nM | [8][9][18] |
| Hep3B (low PTEN) | Inhibited cell viability, proliferation, and colony formation. Induced senescence-associated β-galactosidase activity. | 0-5 µM | [14][15][19] |
| PLC/PRF/5 (high PTEN) | Showed a lesser extent of inhibition of cell viability, proliferation, and colony formation compared to Hep3B cells. | Not specified | [14][15][19] |
| SNU475 (PTEN-negative) | No significant effect on cell viability, proliferation, or colony formation. | Not specified | [14][15][19] |
| Animal Model | Effect | Dosage | Reference |
| Nude mice (Hep3B xenografts) | Significantly inhibited tumor growth. | 10 mg/kg (i.p.) | [14][15] |
| C57BL6 mice (cardiac arrest model) | Increased survival, improved cardiac function (LVPmax and dP/dt max), enhanced lactate clearance, and decreased plasma glucose levels when administered 30 minutes prior to KCl-induced asystolic cardiac arrest. | Not specified | [14][15] |
| In-vivo ischemia and reperfusion mouse model | Decreased left ventricular systolic pressure and heart rate before ischemia, but resulted in an increase in cardiac functional recovery and a decrease in myocardial infarct size after ischemia-reperfusion. | 10 µg/kg (i.p.) | [8][9][18] |
Table 2: Cellular and In Vivo Effects of this compound
Signaling Pathways and Experimental Workflows
PTEN/PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the impact of its inhibition by this compound.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PTEN Inhibition Studies
The following diagram outlines a typical experimental workflow for characterizing the effects of a PTEN inhibitor like this compound.
Caption: A generalized experimental workflow for evaluating PTEN inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methods used to determine the IC_50 of this compound.[4][8][18]
Objective: To measure the inhibition of PTEN's phosphatase activity by this compound.
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt, or 3-O-methylfluorescein phosphate (OMFP)
-
Malachite Green Reagent (for PIP3 assay): 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well. Then, add the various concentrations of this compound. Incubate at room temperature for 10 minutes.[4][15]
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate (PIP3 or OMFP) to each well.
-
Incubation: Incubate the plate at 30°C for 20 minutes.[4]
-
Reaction Termination and Detection (PIP3 Assay): Stop the reaction by adding 2.25 volumes of the Malachite Green Reagent. Allow the color to develop for 10 minutes.[4]
-
Measurement: Read the absorbance at 650 nm using a microplate reader. For the OMFP assay, measure the change in fluorescence.
-
Data Analysis: Correct for background absorbance/fluorescence from wells containing the inhibitor in the assay buffer without the enzyme. Calculate the percentage of inhibition for each concentration of this compound and determine the IC_50 value using a suitable software (e.g., GraFit) by fitting the data to a four-parameter logistic equation.[4]
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.[14][15]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
This compound
-
BrdU (Bromodeoxyuridine) labeling reagent
-
96-well cell culture plates
-
Cell proliferation ELISA, BrdU (colorimetric) kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[14][15]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[14][15]
-
BrdU Labeling: Add BrdU labeling reagent to each well 24 hours before the end of the treatment period.[14][15]
-
Assay: At the end of the incubation, perform the BrdU incorporation assay according to the manufacturer's instructions. This typically involves fixing the cells, incubating with an anti-BrdU antibody conjugated to a peroxidase, adding the substrate, and stopping the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of in vivo studies conducted to evaluate the anti-tumor efficacy of this compound.[8][14][18]
Objective: To assess the effect of this compound on tumor growth in a mouse xenograft model.
Materials:
-
Male nude athymic mice
-
Cancer cell line for xenograft (e.g., Hep3B)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[14] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling proteins like p-Akt).[8][18]
-
Data Analysis: Calculate the tumor volume for each mouse and compare the average tumor growth between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for cancer research and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the PTEN pathway. As with any chemical probe, careful consideration of its specificity and potential off-target effects is warranted in the interpretation of experimental results.[19]
References
- 1. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. file.glpbio.com [file.glpbio.com]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Vanadyl-Picolinate Complexes
Disclaimer: The compound "VO-Ohpic trihydrate" does not correspond to a standard chemical nomenclature and could not be definitively identified in the scientific literature. This guide focuses on the well-characterized and closely related class of vanadyl complexes with picolinic acid and its hydroxylated derivatives, which are believed to be the subject of the original query. The data presented herein is a composite from studies on various vanadyl-picolinate compounds and serves as a representative technical overview.
Introduction
Vanadyl complexes, characterized by the VO²⁺ cation, have garnered significant interest in the fields of medicinal chemistry and drug development. Their potential as insulin-mimetic agents, coupled with emerging anticancer and antimicrobial properties, makes them a focal point of intensive research. Among the various ligands explored for chelating the vanadyl ion, picolinic acid and its derivatives (such as hydroxypicolinic acids) have proven effective in forming stable and biologically active complexes. These ligands coordinate with the vanadium center, modulating its bioavailability, stability, and therapeutic efficacy. This document provides a detailed examination of the physical, chemical, and biological properties of these vanadyl-picolinate complexes, with a focus on their synthesis, characterization, and relevant biological signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of vanadyl-picolinate complexes can vary based on the specific ligand, stoichiometry, and degree of hydration. The following tables summarize typical data for this class of compounds.
Table 1: General Physical Properties of Vanadyl-Picolinate Complexes
| Property | Description | Citation |
| Physical State | Crystalline solids. | [1] |
| Color | Typically blue or green. | [2] |
| Magnetic Moment (μ_eff_) | ~1.73 B.M., consistent with a d¹ system (V⁴⁺). | [1] |
Table 2: Spectroscopic Data for Representative Vanadyl-Picolinate Complexes
| Spectroscopic Technique | Characteristic Features | Wavenumber/Wavelength | Citation |
| Infrared (IR) Spectroscopy | Strong V=O stretching band. | 960-986 cm⁻¹ | [1] |
| Asymmetric and symmetric COO⁻ stretching. | ~1630 cm⁻¹ and ~1370 cm⁻¹ | [3] | |
| UV-Visible (UV-Vis) Spectroscopy | d-d transitions (e.g., d_xy_ → d_xz_, d_yz_). | 500-800 nm | [4][5] |
| Ligand-to-metal charge transfer (LMCT). | ~400 nm | [4] | |
| Electron Paramagnetic Resonance (EPR) | Eight-line hyperfine splitting pattern. | g_iso_ ≈ 1.98, A_iso_ ≈ 96.5 G | [4][6] |
Experimental Protocols
The synthesis and characterization of vanadyl-picolinate complexes follow established procedures in coordination chemistry. Below are representative experimental protocols.
This protocol describes a general method for the synthesis of a vanadyl complex with a picolinate-type ligand, which can be adapted for specific derivatives.
-
Precursor Preparation: A solution of vanadyl sulfate (e.g., VOSO₄·xH₂O) is prepared in a suitable solvent, typically water or a water/ethanol mixture.
-
Ligand Addition: The picolinic acid or a derivative is dissolved in a compatible solvent and added to the vanadyl sulfate solution, often in a 2:1 molar ratio of ligand to vanadium.
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted using a base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the carboxylic acid group of the ligand and promote coordination to the vanadium center.
-
Reaction Conditions: The mixture is typically heated and stirred for a period ranging from 30 minutes to several hours to ensure complete reaction.
-
Isolation and Purification: Upon cooling, the resulting solid complex is isolated by filtration, washed with cold solvent to remove unreacted starting materials and byproducts, and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the vanadyl ion, IR spectra are recorded. The key diagnostic peak is the strong V=O stretch, which typically appears in the 960-1000 cm⁻¹ region. Shifts in the carboxylate stretching frequencies of the picolinate ligand upon coordination are also monitored.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are used to probe the d-d electronic transitions of the V⁴⁺ center, providing information about the coordination environment and geometry of the complex.
-
Elemental Analysis: The elemental composition (C, H, N) of the synthesized complex is determined to confirm its empirical formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.
Visualizations
Caption: Workflow for the synthesis and characterization of vanadyl-picolinate complexes.
Caption: Vanadyl complexes may enhance insulin signaling by inhibiting PTP1B.
Biological Activity and Signaling Pathways
Vanadyl-picolinate complexes are primarily investigated for their insulin-mimetic properties. One of the key mechanisms underlying this activity is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTP1B is a negative regulator of the insulin signaling cascade; it dephosphorylates and thereby deactivates the insulin receptor. By inhibiting PTP1B, vanadyl complexes can prolong the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling. This results in increased glucose uptake and metabolism, mimicking the effects of insulin.
The broader biological activities of these complexes are an active area of research, with studies exploring their potential as anticancer agents through mechanisms that may involve the induction of apoptosis and cell cycle arrest. The specific signaling pathways targeted can depend on the cell type and the chemical structure of the vanadyl complex.
Conclusion
Vanadyl complexes with picolinate-based ligands represent a versatile and promising class of compounds for drug development. Their synthesis is generally straightforward, and they can be readily characterized by standard analytical techniques. The ability of these complexes to modulate key signaling pathways, such as the insulin signaling cascade, underscores their therapeutic potential. Further research is warranted to optimize the ligand design to enhance efficacy and minimize toxicity for clinical applications.
References
- 1. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Synthesis of an Oxovanadium(IV)-bis(abietate) Complex with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the lipid phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] By inhibiting PTEN's enzymatic activity, this compound effectively modulates the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Compound Information
| Property | Value |
| Chemical Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[5] |
| Synonyms | VO-Ohpic; VO Ohpic[1] |
| CAS Number | 476310-60-8[6][7] |
| Molecular Formula | C₁₂H₉N₂O₈V • H • 3H₂O[5][6] |
| Molecular Weight | 415.20 g/mol [2][6] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO (>10 mg/mL), insoluble in water.[1][6] For in vivo use, formulations with DMSO, PEG300, Tween-80, and saline have been described.[8][9] |
| Storage | Store at -20°C.[1][6] Stock solutions can be stored at -80°C for up to 6 months.[8] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of PTEN, a dual-specificity phosphatase that primarily acts as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[10] This action directly opposes the activity of PI3K, a key upstream activator of the Akt signaling pathway.[10] By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃, which in turn recruits and activates Akt (also known as protein kinase B) via phosphorylation at Ser473 and Thr308.[1][10] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR and the Forkhead box O (FoxO) transcription factors, to regulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[2][11]
The inhibition of PTEN by VO-Ohpic has been characterized as reversible and noncompetitive.[10] This potent and specific inhibition of PTEN makes this compound a valuable tool for studying the physiological and pathological roles of the PI3K/Akt/mTOR pathway and a potential therapeutic agent for diseases characterized by aberrant PTEN function.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ Value | Assay Substrate | Reference(s) |
| PTEN | 35 nM | PIP₃ | [1][2] |
| PTEN | 46 ± 10 nM | OMFP | [8] |
| CBPs | Micromolar range | Not specified | [1] |
| SopB | High nanomolar range | Not specified | [1] |
| Myotubularin | No significant inhibition | Not specified | [1] |
| SAC1 | No significant inhibition | Not specified | [1] |
| PTP-β | No significant inhibition | Not specified | [1] |
Table 2: Cellular Activity
| Cell Line | Effect | Concentration | Reference(s) |
| NIH 3T3 & L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [1] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 µM | [2] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 µM | [2] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | 0-5 µM | [2] |
Table 3: In Vivo Efficacy
| Animal Model | Administration Route & Dosage | Key Findings | Reference(s) |
| Mice with MDA PCa-2b cell xenografts | Not specified | Significant tumor growth suppression and increased survival.[1] | [1] |
| Mice with Hep3B cell xenografts | 10 mg/kg, intraperitoneal (i.p.) | Significant inhibition of tumor growth.[2] | [2] |
| Mice (ischemia-reperfusion model) | 10 µg/kg, i.p. | Decreased left ventricular systolic pressure and heart rate before ischemia; increased cardiac functional recovery and decreased infarct size after ischemia-reperfusion.[1] | [1] |
| Mice (Kcl-induced cardiac arrest) | Not specified | Significantly increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose.[2] | [2] |
Detailed Experimental Protocols
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methodologies described for determining the inhibitory effect of this compound on PTEN activity.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VO-Ohpic Trihydrate (C₁₂H₉N₂O₈V·3H₂O): A Potent PTEN Inhibitor
Abstract
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] Its chemical formula is C₁₂H₉N₂O₈V·3H₂O, and its systematic name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate. By inhibiting the lipid phosphatase activity of PTEN, this compound effectively activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, downstream signaling effects, detailed experimental protocols, and its applications in research and drug development for professionals in the field.
Introduction
The phosphatase and tensin homolog (PTEN) is a crucial tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[5] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂), thereby acting as a critical negative regulator of the PI3K/Akt signaling pathway.[6] The discovery of potent and specific PTEN inhibitors is of significant interest for both basic research and therapeutic applications, particularly in contexts where transient activation of the PI3K/Akt pathway may be beneficial, such as in regenerative medicine and certain cancer therapies.[5]
This compound, an oxovanadium(IV) complex, has emerged as a highly potent and specific inhibitor of PTEN.[1][2][3][4] This guide aims to consolidate the current knowledge on this compound, providing researchers, scientists, and drug development professionals with a detailed resource to facilitate their work.
Chemical Properties and Data
This compound is a crystalline solid with a molecular weight of 415.20 g/mol .[7] It is soluble in dimethyl sulfoxide (DMSO) and can be prepared in various formulations for in vitro and in vivo studies.[4][7]
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₉N₂O₈V·3H₂O | N/A |
| Molecular Weight | 415.20 g/mol | [7] |
| CAS Number | 476310-60-8 | N/A |
| IC₅₀ (PTEN) | 35 - 46 nM | [1][2][3][4][7] |
| In Vivo Dosage (mice) | 10 µg/kg (intraperitoneal) | [3] |
Mechanism of Action
This compound functions as a direct inhibitor of the PTEN phosphatase.[1][2][3][4] The proposed mechanism involves the vanadyl center interacting with the active site of PTEN, preventing the binding and dephosphorylation of its primary substrate, PIP₃. This inhibition leads to an accumulation of PIP₃ at the plasma membrane, which in turn serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Downstream Signaling Pathways
The inhibition of PTEN by this compound triggers a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt/mTOR pathway. This compound has also been shown to influence other signaling pathways, including the ERK1/2 and Nrf-2 pathways.
Caption: Signaling pathway activated by this compound.
Experimental Protocols
This section details key experimental methodologies for studying this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the peer-reviewed literature. However, the seminal paper by Rosivatz et al. (2006) describes its design as a vanadyl complex with hydroxypicolinic acid. A general procedure for synthesizing similar oxovanadium(IV) complexes with hydroxypyridinone ligands can be adapted from the literature on coordination chemistry.
General Synthesis Strategy:
The synthesis would likely involve the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate (VO(acac)₂), with 3-hydroxypicolinic acid in an appropriate solvent system. The reaction conditions, including pH, temperature, and stoichiometry, would need to be optimized to favor the formation of the desired bis-ligated complex. Purification would likely be achieved through recrystallization.
-
Ligand Preparation: 3-Hydroxypicolinic acid is commercially available.
-
Complexation: In a typical reaction, a solution of the vanadyl salt in water or an alcohol/water mixture is added to a solution of 3-hydroxypicolinic acid. The pH of the solution is carefully adjusted to facilitate deprotonation of the ligand and coordination to the vanadium center.
-
Isolation and Purification: The reaction mixture is stirred, often with gentle heating, to drive the reaction to completion. Upon cooling, the product may precipitate out of solution. The crude product is then collected by filtration, washed, and recrystallized from a suitable solvent to yield the purified this compound.
In Vitro PTEN Inhibition Assay
1. Using PIP₃ as a Substrate (Malachite Green Assay):
-
Principle: This assay measures the amount of free phosphate released from the dephosphorylation of PIP₃ by PTEN. The free phosphate is detected colorimetrically using a malachite green-based reagent.
-
Protocol:
-
Recombinant PTEN is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT) for 10-15 minutes at room temperature.
-
The reaction is initiated by the addition of the substrate, PIP₃.
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.
-
The reaction is stopped, and the amount of free phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).
-
The IC₅₀ value is calculated by plotting the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.
-
2. Using OMFP as a Substrate (Fluorometric Assay):
-
Principle: 3-O-methylfluorescein phosphate (OMFP) is a fluorogenic substrate that, upon dephosphorylation by PTEN, releases the highly fluorescent 3-O-methylfluorescein.
-
Protocol:
-
Similar to the malachite green assay, recombinant PTEN is pre-incubated with this compound.
-
The reaction is initiated by the addition of OMFP.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (excitation/emission wavelengths are specific to the fluorophore).
-
The rate of the reaction is determined from the linear phase of the fluorescence curve, and the IC₅₀ is calculated.
-
Cell Viability and Proliferation Assays
1. MTS Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, the MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
The absorbance of the formazan product is measured using a microplate reader.
-
2. BrdU Incorporation Assay:
-
Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.
-
Protocol:
-
Cells are treated with this compound as in the MTS assay.
-
Towards the end of the treatment period, BrdU is added to the cell culture medium and incubated for several hours.
-
The cells are then fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU.
-
In Vivo Experimental Design
-
Animal Model: Typically, mouse models are used, such as xenograft models for cancer studies or models of ischemia-reperfusion injury.[3]
-
Administration: this compound is often administered via intraperitoneal (i.p.) injection.[3]
-
Dosage: A commonly used dosage is 10 µg/kg.[3]
-
Vehicle: The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
Endpoint Analysis: Depending on the study, endpoints can include tumor volume measurements, histological analysis of tissues, and western blotting of tissue lysates to assess the phosphorylation status of Akt and other downstream targets.
Caption: A typical experimental workflow for evaluating this compound.
Applications in Research and Drug Development
The potent and specific inhibition of PTEN by this compound makes it a valuable tool for a variety of research and potential therapeutic applications:
-
Cancer Research: As PTEN is a tumor suppressor, its inhibition is being explored as a paradoxical strategy in certain cancer contexts, particularly in combination with other targeted therapies.
-
Neuroscience: Activation of the PI3K/Akt pathway is known to promote neuronal survival and regeneration, making PTEN inhibitors like this compound interesting candidates for studying neurodegenerative diseases and nerve injury.
-
Metabolic Diseases: The PI3K/Akt pathway is central to insulin signaling. PTEN inhibition has been investigated for its potential to enhance glucose uptake and improve insulin sensitivity, suggesting a possible role in the study of diabetes.[1]
-
Cardiovascular Disease: Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart.[3]
-
Regenerative Medicine: By promoting cell survival and proliferation, PTEN inhibitors could be explored for their potential to enhance tissue repair and regeneration.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of PTEN that serves as an invaluable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its diverse biological activities in various disease models highlight its potential for further investigation in drug development. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this promising compound. Further research, particularly in elucidating a detailed synthesis protocol and conducting more extensive preclinical studies, will be crucial for translating the potential of this compound into clinical applications.
References
- 1. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Stability and Storage of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for VO-Ohpic trihydrate, a potent inhibitor of the phosphatase and tensin homolog (PTEN). Understanding the stability profile of this compound is critical for ensuring its integrity and activity in research and development settings. This document outlines storage recommendations, potential degradation pathways, and methodologies for assessing stability.
Summary of Storage Conditions and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 4 years[1][2] | Recommended for optimal stability. |
| 3 years[2] | |||
| Short-term Storage | 4°C | Up to 2 years[2] | Suitable for shorter durations. |
| Shipping | Ambient | < 2 weeks | Shipped at room temperature.[1] |
Table 2: Stability of this compound in Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 6 months[3] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[3] | Suitable for shorter-term storage of stock solutions. | |
| Aqueous | 4°C | 1 week | Recommended to prepare fresh and use within a week to avoid loss of efficacy.[4] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on the chemistry of vanadium complexes and hydroxypyridinone ligands, several potential degradation routes can be postulated. These pathways are critical to consider when developing stability-indicating analytical methods.
A potential degradation pathway for this compound could involve hydrolysis and oxidation.
Caption: Potential degradation of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of experimental results, a robust stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.
Objective: To generate degradation products under stressed conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Dry heat at 80°C for 72 hours.
-
Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
A workflow for a forced degradation study is outlined below.
Caption: Workflow for forced degradation studies.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. A High-Performance Liquid Chromatography (HPLC) method is often suitable for this purpose.
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is crucial for the stability of vanadium complexes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 303 nm).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.
Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
Conclusion
The stability of this compound is critical for its effective use in research and drug development. As a solid, it is stable for several years when stored at -20°C.[1][2] Solutions in DMSO are best stored at -80°C for up to six months.[3] A comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to ensure the quality and consistency of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. snscourseware.org [snscourseware.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Initial Studies on the Biological Activity of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological studies on VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.
Core Biological Activity: PTEN Inhibition
This compound has been identified as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[1] This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a critical secondary messenger that activates downstream signaling pathways.
Table 1: In Vitro Inhibition of PTEN by this compound
| Parameter | Value (nM) | Assay Substrate | Reference |
| IC₅₀ | 35 | Cell-free assay | [2] |
| IC₅₀ | 35 ± 2 | PIP₃-based assay | [1] |
| IC₅₀ | 46 ± 10 | OMFP-based assay | [1] |
| Kᵢc (inhibitor binding to free enzyme) | 27 ± 6 | OMFP-based assay | [1] |
| Kᵢu (inhibitor binding to enzyme-substrate complex) | 45 ± 11 | OMFP-based assay | [1] |
Cellular Effects and Anti-Cancer Activity
The inhibition of PTEN by this compound triggers a cascade of cellular events, primarily through the activation of the PI3K/Akt/mTOR signaling pathway. This has been shown to impact cell proliferation, viability, and senescence in various cancer cell lines, particularly those with low PTEN expression.
Table 2: In Vitro Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | PTEN Expression | Effect of this compound | Concentration Range (µM) | Incubation Time (h) | Reference |
| Hep3B | Low | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0-5 | 72 | [2] |
| PLC/PRF/5 | High | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | 0-5 | 72 | [2] |
| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | 0-5 | 72 | [2] |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via PTEN inhibition.
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound.
Table 3: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cell Line Xenograft | Dosage | Administration Route | Outcome | Reference |
| Nude athymic mice | Hep3B | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [2] |
Experimental Protocols
PTEN Inhibition Assay (Phosphate Release Assay)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate.
Workflow for PTEN Inhibition Assay
Caption: Workflow for determining PTEN inhibition by this compound.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Inhibition:
-
Recombinant PTEN is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.[3]
-
-
Reaction Initiation and Incubation:
-
The phosphatase reaction is initiated by the addition of the substrate.
-
The reaction mixture is incubated for 20 minutes at 30°C.[3]
-
-
Reaction Termination and Detection:
-
Data Acquisition and Analysis:
-
The absorbance is measured at 650 nm using a microplate reader.[3]
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assays
This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by viable cells.
Workflow for MTS Assay
Caption: General workflow for assessing cell viability using the MTS assay.
Detailed Methodology:
-
Cell Seeding:
-
Cells (e.g., Hep3B, PLC/PRF/5) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[4]
-
-
Incubation:
-
The plates are incubated for a specified period, for instance, 72 hours, at 37°C in a humidified incubator with 5% CO₂.[2]
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
The absorbance is measured at approximately 490 nm using a microplate reader.[5]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Workflow for BrdU Incorporation Assay
Caption: Procedure for measuring cell proliferation via BrdU incorporation.
Detailed Methodology:
-
Cell Seeding and Treatment:
-
3x10³ cells are cultured in 96-well plates with varying concentrations of VO-Ohpic for 72 hours.[2]
-
-
BrdU Labeling:
-
BrdU is added to the culture medium 24 hours before the end of the treatment period.[2]
-
-
Fixation and Denaturation:
-
The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
A specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
-
Substrate Addition and Signal Measurement:
-
A chromogenic substrate is added, and the resulting color change is measured using a microplate reader.
-
-
Data Analysis:
-
Results are expressed as the percentage inhibition of BrdU incorporation compared to the control.[2]
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Workflow for In Vivo Xenograft Study
Caption: Key steps in a typical in vivo xenograft mouse model study.
Detailed Methodology:
-
Animal Model:
-
Male nude athymic mice are typically used.[6]
-
-
Cell Implantation:
-
A suspension of human cancer cells (e.g., 8 x 10⁶ Hep3B cells in PBS) is injected subcutaneously into the flank of the mice.[7]
-
-
Tumor Growth and Randomization:
-
Compound Administration:
-
This compound is administered, for example, via intraperitoneal injection at a dose of 10 mg/kg.[2] The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Data Analysis:
-
The tumor growth in the treated group is compared to the control group to determine the efficacy of the compound.
-
Conclusion
Initial studies on this compound have established it as a potent and selective inhibitor of PTEN. This activity translates to significant anti-proliferative and pro-senescent effects in cancer cells with low PTEN expression, and demonstrable anti-tumor efficacy in preclinical animal models. The detailed methodologies provided in this guide serve as a foundation for further research and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. pubcompare.ai [pubcompare.ai]
The Potent PTEN Inhibitor VO-Ohpic Trihydrate: A Technical Guide to its Effects on PIP3 Levels and Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound effectively elevates intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This guide will delve into the molecular interactions, downstream signaling consequences, particularly the phosphorylation and activation of Akt, and provide detailed experimental protocols for researchers to investigate these effects. The information presented is intended to support further research and drug development efforts targeting the PI3K/Akt pathway.
Introduction
The PI3K/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous human diseases, most notably cancer and diabetes. A key negative regulator of this pathway is PTEN, a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the PI3K signaling cascade.
This compound has emerged as a valuable chemical tool for studying the physiological and pathological roles of PTEN. Its ability to potently and specifically inhibit PTEN allows for the controlled activation of the PI3K/Akt pathway, providing a model for understanding the consequences of elevated PIP3 levels and for exploring the therapeutic potential of PTEN inhibition.[1][2][3] This guide will explore the direct effects of this compound on PIP3 accumulation and the subsequent phosphorylation and activation of the serine/threonine kinase Akt.
Mechanism of Action of this compound
This compound is a vanadium-based compound that acts as a potent inhibitor of PTEN.[1][2] The primary mechanism of action involves the direct inhibition of PTEN's lipid phosphatase activity.[3] This inhibition leads to the accumulation of PIP3 at the plasma membrane. PIP3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex. This dual phosphorylation fully activates Akt, enabling it to phosphorylate a multitude of downstream substrates, thereby propagating the signal to regulate various cellular functions.[4]
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data on this compound's Effects
The potency of this compound as a PTEN inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PTEN. This inhibition directly translates to a dose-dependent increase in Akt phosphorylation in various cell lines.
| Parameter | Value | Assay Condition | Reference |
| IC50 for PTEN Inhibition | 35 nM | In vitro lipid phosphatase assay with recombinant PTEN. | [1][5] |
| IC50 for PTEN Inhibition | 46 ± 10 nM | In vitro PIP3-based assay. | [3][6] |
| Inhibition Constants (Kic, Kiu) | 27 ± 6 nM, 45 ± 11 nM | Recombinant PTEN with OMFP or PIP3 as substrate. | [3][6] |
| Cell Line | VO-Ohpic Concentration | Effect on Akt Phosphorylation (Ser473) | Reference |
| Hep3B | 0 - 5 µM | Dose-dependent increase in p-Akt (Ser473) levels. | [7] |
| NIH 3T3 & L1 fibroblasts | 0 - 75 nM | Dose-dependent increase, reaching saturation at 75 nM. | [5] |
| BT474 & MCF7 | Time-dependent treatment | Increased phosphorylation of Akt and its substrates. | [8] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro PTEN Inhibition Assay (Malachite Green)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT.[3]
-
PIP3 Substrate: Dissolve diC16 PIP3 sodium salt in distilled water to a final concentration of 1 mM. Further dilute with water to the desired working concentration.[3]
-
This compound: Prepare a stock solution in DMSO (e.g., 100 µM) and make serial dilutions in 1% DMSO.[3]
-
Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add recombinant PTEN to the assay buffer.
-
Add varying concentrations of this compound or vehicle control (1% DMSO) and pre-incubate for 10 minutes at room temperature.[3]
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction mixture for 20 minutes at 30°C.[3]
-
Stop the reaction by adding 2.25 volumes of the malachite green reagent.[3]
-
Allow the color to develop for 10 minutes at room temperature.[3]
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blotting for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt) relative to total Akt in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hep3B, NIH 3T3) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 72 hours for Hep3B cells).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C with gentle shaking.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a powerful research tool for elucidating the intricate roles of the PTEN-PI3K-Akt signaling axis. Its high potency and specificity for PTEN allow for the targeted modulation of PIP3 levels and subsequent Akt activation. This technical guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental protocols necessary to investigate its impact on cellular signaling. The continued study of this compound and similar PTEN inhibitors will undoubtedly contribute to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro PTEN Inhibition Assay Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of VO-Ohpic trihydrate on the Phosphatase and Tensin Homolog (PTEN). PTEN is a critical tumor suppressor protein that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway. Its role in cell growth, proliferation, and apoptosis makes it a significant target in drug discovery, particularly in oncology. This compound is a potent and specific noncompetitive inhibitor of PTEN.[1] This protocol outlines a malachite green-based colorimetric assay to measure the enzymatic activity of recombinant PTEN on its substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and to quantify the inhibitory effect of this compound.
Introduction
The Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase with predominant activity towards the lipid substrate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a key component of a major signaling pathway that promotes cell survival, growth, and proliferation. The loss or inactivation of PTEN is a common event in many human cancers, leading to the hyperactivation of the PI3K/Akt pathway.[2][3] Therefore, the modulation of PTEN activity is a promising therapeutic strategy.
This compound is a vanadium-based compound that has been identified as a highly potent and selective inhibitor of PTEN.[3][4] It acts through a noncompetitive mechanism, meaning it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[1] Understanding the in vitro inhibitory profile of compounds like this compound is a crucial step in the development of novel cancer therapeutics.
This application note provides a detailed, step-by-step protocol for assessing the inhibitory effect of this compound on PTEN activity using a malachite green-based assay. This colorimetric method detects the release of inorganic phosphate from the dephosphorylation of PIP3 by PTEN.
Signaling Pathway and Experimental Workflow
PTEN Signaling Pathway
The diagram below illustrates the central role of PTEN in antagonizing the PI3K/Akt signaling pathway.
Caption: PTEN's role in the PI3K/Akt signaling pathway.
Experimental Workflow for PTEN Inhibition Assay
The following diagram outlines the key steps of the in vitro PTEN inhibition assay.
Caption: Experimental workflow for the PTEN inhibition assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vitro PTEN inhibition assay with this compound.
| Parameter | Value | Reference(s) |
| This compound IC50 | 35 nM | [3][4] |
| 46 ± 10 nM | [5] | |
| Inhibition Constants | Kic: 27 ± 6 nM | [5] |
| Kiu: 45 ± 11 nM | [5] | |
| Recombinant PTEN | 50 - 150 ng per reaction | [6] |
| PIP3 Substrate Concentration | 50 - 120 µM | [7][8] |
| Pre-incubation Time | 10 minutes at room temperature | [4][9] |
| Enzyme Reaction Time | 15 - 60 minutes at 37°C | [7] |
| Malachite Green Detection | 15 - 30 minutes at room temperature | [6] |
| Absorbance Reading | 620 - 660 nm | [6] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human PTEN (e.g., R&D Systems, Cat# 847-PN)
-
This compound (e.g., MedChemExpress, Cat# HY-13926)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) diC8, water-soluble (e.g., Echelon Biosciences, Cat# P-3908)
-
Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Cat# DY996 or similar)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Tris-HCl
-
Dithiothreitol (DTT)
-
NP-40 Substitute (e.g., Sigma, Cat# 74385)
-
Bovine Serum Albumin (BSA)
-
HEPES
-
EGTA
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620-660 nm
Reagent and Buffer Preparation
-
PTEN Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 10 mM DTT. Prepare fresh before use. Some protocols suggest a pH of 7.4-8.5 and the inclusion of a non-ionic detergent like 0.05% NP-40.[7][10]
-
Recombinant PTEN Stock Solution: Reconstitute lyophilized PTEN in sterile water to a concentration of 50 ng/µL.[8] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
PIP3 Substrate Stock Solution (1 mM): Reconstitute PIP3 powder in sterile water to a final concentration of 1 mM.[6] Aliquot and store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM.[4] This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard provided in the malachite green kit using the PTEN Assay Buffer. A typical range would be from 0 to 100 µM.
In Vitro PTEN Inhibition Assay Protocol
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the 10 mM this compound stock solution in PTEN Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 1%).
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank (No Enzyme, No Inhibitor): Add PTEN Assay Buffer.
-
Control (Enzyme, No Inhibitor): Add PTEN and the corresponding volume of vehicle (e.g., 1% DMSO in assay buffer).
-
Inhibitor Wells: Add PTEN and the desired concentrations of this compound.
-
-
The final volume in each well before adding the substrate should be uniform.
-
-
Pre-incubation:
-
Enzyme Reaction:
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes.[7] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding the reagents from the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions. This typically involves adding a malachite green-molybdate reagent.
-
Allow the color to develop at room temperature for 15-30 minutes.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620-660 nm using a microplate reader.
-
Data Analysis
-
Phosphate Standard Curve:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard readings.
-
Plot the corrected absorbance values against the known phosphate concentrations to generate a standard curve.
-
Use a linear regression to determine the equation of the line.
-
-
Calculation of Phosphate Released:
-
Subtract the absorbance of the blank from the absorbance of all experimental wells.
-
Use the equation from the standard curve to calculate the amount of phosphate released in each well.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of PTEN inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Phosphate released with inhibitor / Phosphate released without inhibitor)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of PTEN inhibition by this compound. The malachite green-based assay is a robust, reliable, and non-radioactive method for screening and characterizing PTEN inhibitors. The provided quantitative data and step-by-step methodology will be a valuable resource for researchers in academia and the pharmaceutical industry who are focused on the discovery and development of novel therapeutics targeting the PTEN signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Functional analysis of the protein phosphatase activity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
preparing VO-Ohpic trihydrate stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of VO-Ohpic trihydrate stock solutions in experimental settings. This compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] Its ability to inhibit PTEN's enzymatic activity leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, making it a valuable tool for research in cancer biology, cell signaling, and drug development.[1][4][5]
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 415.20 g/mol .[1] Its solubility is a critical factor in the preparation of stock solutions for experimental use. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[1]
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 415.20 g/mol | [1] |
| Formula | C₁₂H₉N₂O₈V·3H₂O | [1] |
| Appearance | Light green to green solid | |
| Solubility | ||
| DMSO | ≥ 50 mg/mL (120.42 mM) | |
| Water | Insoluble (< 0.1 mg/mL) | [1] |
| Ethanol | Insoluble | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [6] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective, reversible inhibitor of PTEN with an IC₅₀ value in the nanomolar range.[1][7] By inhibiting PTEN's lipid phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[5] This leads to an accumulation of PIP₃, which in turn activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B) and FoxO3a.[1] The activation of the Akt signaling pathway has been shown to play a crucial role in various cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][8]
Table 2: Biological Activity of this compound
| Parameter | Value | Cell/System | Source |
| IC₅₀ (PTEN inhibition) | 35 nM | Recombinant PTEN | [1][9] |
| IC₅₀ (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN | |
| Effective in vitro concentration | 0-5 µM | Human hepatocellular carcinoma cells | [1] |
| Effective in vivo dosage | 10 mg/kg (i.p.) | Male nude athymic mice | [1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound (MW: 415.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.20 g/mol x 1000 mg/g = 4.152 mg
-
-
Weigh the compound: Carefully weigh out 4.152 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes can aid in solubility.[9]
-
Alternatively, sonication in an ultrasonic bath for a few minutes can also be used to ensure complete dissolution.[9][10]
-
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
Diagram 2: Simplified PTEN/Akt Signaling Pathway
Caption: The inhibitory effect of this compound on the PTEN/Akt signaling pathway.
Applications in Research
The prepared this compound stock solution can be used in a variety of in vitro and in vivo experimental settings.
Table 3: Example Applications and Recommended Concentrations
| Application | Cell Line / Model | Recommended Concentration/Dosage | Key Findings | Source |
| Cell Viability and Proliferation Assays | Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | 0-5 µM | Inhibition of cell viability and proliferation | [1] |
| Akt Phosphorylation Assay | NIH 3T3, L1 fibroblasts | 0-500 nM | Dose-dependent increase in Akt phosphorylation | [9][11] |
| In vivo Tumor Growth Inhibition | Nude mice with Hep3B xenografts | 10 mg/kg (i.p.) | Significant inhibition of tumor growth | [1] |
| Cardiac Protection Studies | Rat heart ischemia model | Not specified | Reduced infarct size and improved myocyte survival | [8] |
| Attenuation of Cardiac Remodeling | Doxorubicin-induced cardiomyopathy model | Not specified | Improved heart function and reduced apoptosis | [12] |
Important Considerations:
-
Solvent Control: When performing cell-based assays, it is crucial to include a vehicle control (DMSO alone) at the same final concentration used for the this compound treatment to account for any potential effects of the solvent.
-
Fresh Dilutions: It is recommended to prepare fresh dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before each experiment.
-
Purity: Ensure the use of high-purity this compound for reliable and reproducible results. The purity of the compound used in many studies is >98%.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 8. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application of VO-Ohpic Trihydrate in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5] PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates downstream pro-survival and pro-proliferative signaling.[2] This paradoxical effect has been explored as a therapeutic strategy in specific cancer contexts, particularly in tumors with low PTEN expression, where it can induce a state of cellular senescence and inhibit tumor growth.[6] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible and noncompetitive inhibitor of PTEN.[5] It stabilizes an inactive conformation of the PTEN enzyme, thereby preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This leads to the accumulation of PIP3 at the cell membrane and subsequent activation of the PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways.[6] In cancer cells with low PTEN expression, the sustained overactivation of these pathways can trigger a cellular stress response, leading to cell cycle arrest and senescence, a state of irreversible growth arrest.[6]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN | [2][4] |
| 46 ± 10 nM | Recombinant PTEN | [1][5] | |
| Akt Phosphorylation (Ser473/Thr308) | Saturation at 75 nM | NIH 3T3, L1 fibroblasts | [4] |
| Cell Viability, Proliferation, and Colony Formation | Inhibition observed | Hep3B (low PTEN), PLC/PRF/5 (high PTEN) | [2][6] |
| No significant effect | SNU475 (PTEN-negative) | [2][6] | |
| Induction of Senescence (SA-β-gal activity) | Induced | Hep3B (low PTEN) | [2][6] |
| Lesser extent | PLC/PRF/5 (high PTEN) | [2][6] |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference(s) |
| Hep3B Hepatocellular Carcinoma Xenograft (Nude Mice) | 10 mg/kg, intraperitoneal injection, daily (6 days/week) | Significant reduction in tumor volume | [2][6] |
| MDA PCa-2b Prostate Cancer Xenograft (Mice) | Not specified | Significant tumor growth suppression and increased survival | [4] |
| Myocardial Ischemia-Reperfusion (Mice) | 10 µg/kg, intraperitoneal injection | Decreased myocardial infarct size | [1][4] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (BrdU Incorporation)
This protocol is adapted from descriptions of cell proliferation assays used in studies of this compound.[2]
Materials:
-
Cancer cell lines (e.g., Hep3B, PLC/PRF/5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma or similar)
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[2] Include a vehicle control (DMSO).
-
Twenty-four hours before the end of the treatment period, add BrdU solution to each well according to the manufacturer's instructions.[2]
-
After the 72-hour incubation, fix the cells and detect BrdU incorporation using the anti-BrdU antibody and substrate provided in the kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as the percentage of BrdU incorporation inhibition compared to the vehicle-treated control.
Western Blot Analysis
This protocol is a standard method for assessing protein expression and phosphorylation status, as mentioned in the context of this compound's effect on Akt and ERK.[6]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Tumor Xenograft Study
This protocol is based on the in vivo experiments described for this compound in hepatocellular carcinoma models.[2][6]
Materials:
-
Athymic nude mice
-
Hep3B cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline or as recommended for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to become palpable (e.g., ~100-150 mm³).
-
Randomize mice into treatment and control groups (n=6 or more per group).
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily, six days a week.[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-Akt, p-ERK, and Ki-67).
Combination Therapies
Recent studies have explored the synergistic effects of this compound with other targeted therapies. For instance, in hepatocellular carcinoma cells, combining this compound with PI3K/mTOR inhibitors (e.g., NVP-BEZ235) or MEK inhibitors (e.g., U0126) has shown enhanced anti-tumor effects.[6] Furthermore, in ovarian cancer, combining this compound with PARP inhibitors (e.g., olaparib) has demonstrated synergistic inhibitory effects by inducing homologous recombination deficiency.[7] These findings suggest that inhibiting PTEN with this compound could be a promising strategy to sensitize cancer cells to other therapeutic agents.
Conclusion
This compound is a valuable research tool for investigating the roles of the PTEN-PI3K-Akt signaling axis in cancer. Its ability to induce senescence in cancer cells with low PTEN expression presents a unique therapeutic avenue. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals interested in exploring the anti-cancer potential of this PTEN inhibitor. Careful consideration of the PTEN status of the cancer model is crucial for the successful application of this compound in cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cellular Senescence with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of phosphatase and tensin homolog (PTEN), for inducing and studying cellular senescence. The provided protocols and data are intended to guide researchers in utilizing this compound to investigate senescence-associated signaling pathways and phenotypes.
Introduction
This compound is a small molecule inhibitor of PTEN, a critical tumor suppressor protein that acts as a phosphatase to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway.[1] Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream pro-survival and pro-proliferative pathways.[1][2] Paradoxically, sustained hyperactivation of these pathways, particularly in cells with already compromised PTEN function, can trigger a cellular stress response leading to a stable state of cell cycle arrest known as cellular senescence.[3][4] This makes this compound a valuable tool for investigating the mechanisms of PTEN-loss-induced cellular senescence (PICS) and for developing pro-senescence cancer therapies.[3][4]
Mechanism of Action
This compound is a potent inhibitor of PTEN with an IC50 in the nanomolar range.[2][5] By inhibiting PTEN's lipid phosphatase activity, it increases cellular levels of PIP3, leading to the phosphorylation and activation of Akt.[1][4] Activated Akt, in turn, stimulates the mTOR pathway and can also influence other signaling cascades such as the RAF/MEK/ERK pathway.[3] The sustained overactivation of these oncogenic signaling pathways can induce a DNA damage response and activate cell cycle inhibitors like p21, ultimately culminating in cellular senescence.[3][6]
Signaling Pathway Diagram
Caption: this compound inhibits PTEN, leading to Akt and ERK activation and subsequent cellular senescence.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | PTEN | 35 nM | Cell-free (PIP3-based) | [2][5] |
| This compound | PTEN | 46 ± 10 nM | Cell-free (OMFP-based) | [1][5] |
Table 2: Effects on Cellular Viability and Proliferation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | PTEN Expression | Effect of VO-Ohpic | Observations | Reference |
| Hep3B | Low | Inhibited cell viability and proliferation | Synergistic inhibition with PI3K/mTOR and RAF/MEK/ERK inhibitors. | [3] |
| PLC/PRF/5 | High | Lesser inhibition of cell viability and proliferation | [3] | |
| SNU475 | Negative | No effect | [3] |
Table 3: Induction of Cellular Senescence Markers
| Cell Line | Treatment | Senescence Marker | Result | Reference |
| Hep3B | 500 nM VO-Ohpic (5 days) | SA-β-Gal activity | Increased | [3] |
| Hep3B | 500 nM VO-Ohpic (72 hours) | p21 mRNA expression | Increased | [3] |
| Hep3B | 500 nM VO-Ohpic (72 hours) | Cell cycle analysis | G2/M arrest | [3] |
| Pten+/- MEFs | 500 nM VO-Ohpic | SA-β-Gal activity | Increased | [4] |
| MDA PCa-2b (prostate cancer) | VO-Ohpic | Tumor growth in xenografts | Suppressed | [4][7] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for inducing and assessing cellular senescence using this compound.
Protocol 1: Induction of Cellular Senescence in Cell Culture
This protocol is a general guideline and should be optimized for specific cell lines. The example uses Hep3B cells.
Materials:
-
Hep3B cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Hep3B cells in the desired culture vessel at a density that will not lead to confluency during the experiment.
-
Treatment: The following day, replace the medium with fresh complete growth medium containing the desired concentration of this compound (e.g., 500 nM). A vehicle control (DMSO) should be run in parallel.[3]
-
Incubation: Incubate the cells for the desired period. For senescence induction, a prolonged treatment of 5 days is recommended, with the medium and compound being replenished every 72 hours.[3]
-
Assessment: After the incubation period, proceed with senescence-associated assays as described below.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay detects the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is characteristic of senescent cells.
Materials:
-
Treated and control cells in culture plates
-
PBS
-
Fixation Solution: 4% paraformaldehyde in PBS
-
SA-β-Gal Staining Solution (commercially available kits are recommended)
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.[8]
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal Staining Solution to the cells.
-
Incubation: Incubate the plates at 37°C in a dry incubator (without CO2) for 12-24 hours. Protect the plates from light.[8]
-
Visualization: Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.
-
Quantification: Count the number of blue (SA-β-Gal positive) cells and the total number of cells in several random fields of view to calculate the percentage of senescent cells.[3]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
PI staining solution (containing RNase A)
Procedure:
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA. Combine all cells and centrifuge.[8]
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and the percentage of cells in G0/G1, S, and G2/M phases.[3]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[3]
In Vivo Studies
This compound has been shown to be effective in vivo. In nude mice bearing xenografts of Hep3B cells, intraperitoneal (i.p.) administration of VO-Ohpic (10 mg/kg) significantly inhibited tumor growth.[2][9] This was associated with increased levels of p-Akt and p-ERK1/2 in the tumor tissue.[3] Similarly, in mice with MDA PCa-2b prostate cancer xenografts, VO-Ohpic treatment suppressed tumor growth, which was correlated with increased senescence (β-gal staining) and decreased proliferation (Ki-67 staining) in the tumors.[7]
Conclusion
This compound is a powerful research tool for inducing and studying cellular senescence, particularly in the context of low PTEN expression. Its ability to potently and specifically inhibit PTEN allows for the controlled activation of the PI3K/Akt/mTOR and ERK signaling pathways, providing a model system to dissect the molecular mechanisms of PICS. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding and potentially exploiting cellular senescence for therapeutic benefit.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel type of cellular senescence that can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Investigating Intervertebral Disc Degeneration with VO-Ohpic Trihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IVDD) is a primary contributor to low back pain, a condition affecting millions worldwide. The pathological process of IVDD involves the degradation of the nucleus pulposus (NP), cellular senescence, apoptosis, and inflammation. Recent research has identified the phosphatase and tensin homolog (PTEN) signaling pathway as a key player in the progression of IVDD. VO-Ohpic trihydrate, a potent and specific inhibitor of PTEN, has emerged as a promising therapeutic agent for mitigating IVDD.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in IVDD research.
This compound has been shown to protect nucleus pulposus cells from degradation by restraining oxidative stress and promoting cell proliferation through the PTEN/Akt pathway.[1][2][5] Furthermore, it has been demonstrated to attenuate cartilage endplate calcification and IVDD progression in vivo by activating the Nrf-2/HO-1 signaling pathway, which in turn promotes mitophagy and inhibits ferroptosis.[6][7][8] These findings suggest that this compound could be a valuable tool for both basic research into IVDD mechanisms and the development of novel therapeutic strategies.
Mechanism of Action
This compound exerts its protective effects in the context of IVDD through two primary signaling pathways:
-
The PTEN/Akt Pathway in Nucleus Pulposus (NP) Cells: In degenerative conditions, PTEN is often overexpressed, leading to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent inhibition of the pro-survival Akt signaling pathway. By inhibiting PTEN, this compound promotes the activation of Akt, which in turn leads to increased cell proliferation and the expression of extracellular matrix components like collagen II and aggrecan, while reducing oxidative stress.[1][2][5]
-
The Nrf-2/HO-1 Pathway in Cartilage Endplate (CEP) Chondrocytes: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response.[6][7][8] This leads to the upregulation of heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress. This activation promotes mitophagy, the selective removal of damaged mitochondria, and inhibits ferroptosis, a form of iron-dependent cell death, thereby protecting CEP chondrocytes from apoptosis and calcification.[6][7][8]
Data Presentation
In Vitro Efficacy of this compound on Human NP Cells
| Treatment Group | Collagen II Expression | Aggrecan Expression | Proliferation Rate (vs. Control) | Reactive Oxygen Species (ROS) Level |
| Control | Normal | Normal | 100% | Normal |
| IL-1β/H₂O₂ Induced | Markedly Decreased[1][2][5] | Markedly Decreased[1][2][5] | Decreased | Significantly Increased[5] |
| IL-1β/H₂O₂ + VO-Ohpic | Increased (Reversed effect of IL-1β/H₂O₂)[1][2][5] | Increased (Reversed effect of IL-1β/H₂O₂)[1][2][5] | Increased[1][5] | Decreased[1][5] |
In Vivo Efficacy of this compound in a Mouse Model of IVDD
| Treatment Group | Intervertebral Disc Height | Cartilage Endplate Calcification (Bone Mineral Density) | Histological Score of Degeneration |
| Control | Normal | Normal | Low |
| IDD Model | Significantly Decreased[6][9] | Significantly Increased[6][9] | High |
| IDD Model + VO-Ohpic | Significantly Improved[6][9] | Significantly Decreased[6][9] | Significantly Lower[6][9] |
Experimental Protocols
Protocol 1: In Vitro Induction of NP Cell Degeneration and Treatment with this compound
Objective: To model IVDD in vitro and assess the protective effects of this compound.
Materials:
-
Human nucleus pulposus (NP) cells
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-1β or Hydrogen Peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK-8)
-
Reagents for Western blotting, RT-PCR, and immunofluorescence
Procedure:
-
Cell Culture: Culture human NP cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Degeneration: To induce a degenerative phenotype, treat the NP cells with an appropriate concentration of IL-1β (e.g., 10 ng/mL) or H₂O₂ (e.g., 100 µM) for 24-48 hours.[5]
-
This compound Treatment: Pre-treat NP cells with various concentrations of this compound (e.g., 10-100 nM) for 2 hours before adding IL-1β or H₂O₂. A vehicle control (DMSO) should be included.
-
Cell Proliferation Assay: After treatment, assess cell viability and proliferation using the CCK-8 assay according to the manufacturer's instructions.
-
Molecular Analysis: Harvest cells for analysis of protein and gene expression.
-
Western Blotting: Analyze the expression levels of key proteins such as Collagen II, Aggrecan, PTEN, p-Akt, and Akt.
-
RT-PCR: Quantify the mRNA levels of relevant genes.
-
Immunofluorescence: Visualize the expression and localization of target proteins.
-
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as DCFH-DA and flow cytometry.[2][5]
Protocol 2: In Vivo Mouse Model of IVDD and Treatment with this compound
Objective: To investigate the therapeutic potential of this compound in an in vivo model of IVDD.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic agents
-
Surgical instruments for needle puncture
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Micro-CT scanner
-
Histology reagents (formalin, decalcifying solution, paraffin, H&E stain)
Procedure:
-
Animal Model Induction: Induce IVDD in mice via annulus fibrosus puncture of the lumbar intervertebral discs (e.g., L4-L5). A sham-operated group should be included.
-
This compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and frequency.[4] The control group should receive the vehicle solution.
-
Radiographic Analysis: At selected time points post-surgery (e.g., 4 and 8 weeks), perform X-ray or micro-CT imaging to measure the disc height index (DHI) and assess cartilage endplate calcification.[6][9]
-
Histological Analysis: At the end of the study, euthanize the mice and harvest the lumbar spines.
-
Fix the spines in 4% paraformaldehyde.
-
Decalcify the samples.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to evaluate the morphology of the intervertebral disc and cartilage endplate.
-
Score the degree of disc degeneration based on a standardized histological grading scale.[6][9]
-
-
Immunohistochemistry: Perform immunohistochemical staining on the tissue sections to analyze the expression of key proteins such as OCN and COL10 in the cartilage endplate.[7]
Visualizations
Caption: A high-level experimental workflow for investigating this compound in IVDD.
Caption: The PTEN/Akt signaling pathway modulated by this compound in nucleus pulposus cells.
Caption: The Nrf-2/HO-1 signaling pathway activated by this compound in cartilage endplate chondrocytes.
References
- 1. [PDF] VO-OHpic attenuates intervertebral disc degeneration via PTEN/Akt pathway. | Semantic Scholar [semanticscholar.org]
- 2. VO-OHpic attenuates intervertebral disc degeneration via PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. europeanreview.org [europeanreview.org]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway | Aging [aging-us.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f1 | Aging [aging-us.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VO-Ohpic Trihydrate in the Study of Exercise-Induced Muscle Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exercise-induced muscle damage (EIMD) is a common consequence of strenuous and unaccustomed physical activity, particularly eccentric exercise. It is characterized by ultrastructural damage to muscle fibers, inflammation, oxidative stress, and delayed onset muscle soreness (DOMS), leading to a temporary decrease in muscle function and performance.[1][2] The underlying pathophysiology involves damage to the plasma membrane (PM) and the extracellular matrix (ECM).[1][2] Effective therapeutic strategies to accelerate recovery from EIMD are of significant interest in sports medicine and rehabilitation.
VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a promising small molecule for mitigating EIMD.[1][2][3] PTEN is a phosphatase that counteracts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[4][5] By inhibiting PTEN, this compound enhances Akt signaling, which in turn can promote muscle membrane repair and modulate ECM homeostasis.[1][2]
These application notes provide a summary of the current research on the use of this compound in EIMD models, detailed experimental protocols, and a description of the key signaling pathways involved.
Mechanism of Action
This compound is a vanadium-based compound that acts as a highly potent, reversible, and noncompetitive inhibitor of PTEN, with an IC50 in the nanomolar range (35-46 nM).[3][5][6] The inhibition of PTEN by this compound leads to an increase in the phosphorylation of Akt, a key downstream effector in the PI3K/Akt pathway.[3][4]
In the context of EIMD, the therapeutic effects of this compound are attributed to two primary mechanisms:
-
Enhanced Plasma Membrane Repair: this compound treatment upregulates the expression of Mitsugumin 53 (MG53), a crucial protein involved in the repair of muscle membrane damage.[1][2]
-
Modulation of Extracellular Matrix Homeostasis: The compound helps maintain the integrity of the ECM by inhibiting the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) while promoting the expression of their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2).[1][2]
Data Presentation
The following tables summarize the key quantitative findings from a study by Wu et al. (2023) investigating the effects of this compound on EIMD in a mouse model.
Table 1: Effect of this compound on Muscle Function and PTEN/Akt Signaling
| Parameter | Vehicle Control (VC-CON) | VO-Ohpic (VO-CON) | Vehicle Control + Exercise (VC-EX) | VO-Ohpic + Exercise (VO-EX) |
| Whole-Limb Grip Strength (% of Pre-Exercise) | ||||
| 2h post-exercise | 100% | 100% | ~60% | ~80% |
| 24h post-exercise | 100% | 100% | ~65% | ~85% |
| 48h post-exercise | 100% | 100% | ~75% | ~90% |
| 72h post-exercise | 100% | 100% | ~85% | ~95% |
| PTEN Protein Expression (Normalized to GAPDH) | Higher | Lower | Higher | Lower |
| pAkt/total-Akt Ratio | Lower | Higher | Lower | Higher |
Note: "~" indicates approximate values derived from graphical representations in the source publication. Data illustrates that VO-Ohpic treatment significantly improves the recovery of muscle strength and effectively inhibits PTEN, leading to increased Akt phosphorylation.
Table 2: Effect of this compound on Muscle Membrane Damage and Repair
| Parameter | Vehicle Control + Exercise (VC-EX) | VO-Ohpic + Exercise (VO-EX) |
| EBD Positive Area (%) | Significantly Higher | Significantly Lower |
| MG53 Protein Expression (2h post-exercise) | Lower | Significantly Higher |
| MG53 Protein Expression (24h post-exercise) | Lower | Significantly Higher |
Note: EBD (Evans Blue Dye) positive area is an indicator of plasma membrane damage. The data shows that VO-Ohpic treatment reduces membrane damage and upregulates the key membrane repair protein MG53.
Table 3: Effect of this compound on Extracellular Matrix Remodeling Proteins
| Parameter | Vehicle Control + Exercise (VC-EX) | VO-Ohpic + Exercise (VO-EX) |
| MMP-2 Expression | Higher | Lower |
| MMP-9 Expression | Higher | Lower |
| TIMP-1 Expression | Lower | Higher |
| TIMP-2 Expression | Lower | Higher |
Note: MMPs are involved in the degradation of the ECM, while TIMPs inhibit MMP activity. The data indicates that VO-Ohpic treatment shifts the balance towards ECM preservation by downregulating MMPs and upregulating TIMPs.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Wu et al. (2023)[1][2][7]
Animal Model and this compound Administration
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A common dosage used in studies is 10 µg/kg body weight.[6][8]
-
Treatment Regimen: In the EIMD study, mice were treated with VO-Ohpic or vehicle control daily for 14 days prior to the induction of muscle damage.[7]
Induction of Exercise-Induced Muscle Damage (EIMD)
-
Model: A downhill running protocol is a well-established method for inducing eccentric EIMD in rodents.
-
Apparatus: A motorized treadmill with the capability for a negative incline (e.g., -16°).
-
Protocol:
-
Familiarize the mice with the treadmill for a few days prior to the experiment (e.g., 10 minutes of level running at a low speed).
-
On the day of the experiment, subject the mice to a high-intensity downhill running protocol. An example protocol is running at 16 m/min on a -16° slope for 30 minutes.
-
A control group of animals should not undergo the exercise protocol.
-
Assessment of Muscle Function
-
Method: Whole-limb grip strength is a non-invasive method to assess overall muscle function.
-
Apparatus: A grip strength meter.
-
Procedure:
-
Allow the mouse to grasp the metal grid of the meter with all four paws.
-
Gently pull the mouse backward by the tail in the horizontal plane until it releases its grip.
-
The peak force generated is recorded.
-
Perform multiple measurements (e.g., 5 consecutive tests) and average the results.
-
Measure grip strength at baseline (before EIMD) and at various time points post-exercise (e.g., 2, 24, 48, and 72 hours).
-
Quantification of Muscle Membrane Damage
-
Method: Evans Blue Dye (EBD) staining. EBD is a fluorescent dye that can only penetrate muscle fibers with damaged plasma membranes.
-
Procedure:
-
At a predetermined time point post-exercise, administer EBD (e.g., 1% in sterile PBS) via i.p. injection.
-
After a circulation period (e.g., 2 hours), euthanize the animals and harvest the muscles of interest (e.g., quadriceps, gastrocnemius).
-
Cryosection the muscle tissue.
-
Examine the sections under a fluorescence microscope.
-
Quantify the EBD-positive area relative to the total muscle area using image analysis software.
-
Western Blot Analysis
-
Purpose: To quantify the protein expression levels of key signaling molecules (PTEN, Akt, pAkt), membrane repair proteins (MG53), and ECM remodeling proteins (MMPs, TIMPs).
-
Procedure:
-
Homogenize harvested muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band density using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: Experimental workflow for studying this compound in EIMD.
Caption: Signaling pathway of this compound in mitigating EIMD.
Conclusion
This compound represents a targeted therapeutic approach for mitigating exercise-induced muscle damage by inhibiting PTEN and subsequently activating the pro-survival Akt signaling pathway. This leads to enhanced muscle membrane repair and favorable remodeling of the extracellular matrix. The protocols and data presented herein provide a framework for researchers and drug development professionals to investigate the potential of this compound and other PTEN inhibitors in the context of muscle injury and repair. Further research is warranted to explore the dose-response relationship, long-term safety, and efficacy in other models of muscle damage.
References
- 1. PTEN Inhibitor Treatment Lowers Muscle Plasma Membrane Damage and Enhances Muscle ECM Homeostasis after High-Intensity Eccentric Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN Inhibitor Treatment Lowers Muscle Plasma Membrane Damage and Enhances Muscle ECM Homeostasis after High-Intensity Eccentric Exercise in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Myocardial Infarction in Animal Models Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound promotes the activation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and proliferation. In the context of myocardial infarction (MI), the activation of the PI3K/Akt pathway has been shown to be cardioprotective, reducing infarct size, inhibiting cardiomyocyte apoptosis, and promoting angiogenesis. These application notes provide a comprehensive overview of the use of this compound in animal models of myocardial infarction, including detailed experimental protocols and expected outcomes.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the inhibition of PTEN. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, thereby antagonizing the PI3K/Akt signaling cascade. Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the cell membrane, resulting in the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that collectively contribute to cardiomyocyte survival and improved cardiac function following ischemic injury.
Key downstream effects of Akt activation in the heart include:
-
Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.
-
Promotion of Cell Survival: Akt activates downstream pathways that promote nutrient metabolism and protein synthesis, enhancing cell survival under stress.
-
Stimulation of Angiogenesis: The PI3K/Akt pathway can promote the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels.
-
Reduction of Inflammation: VO-Ohpic has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of PTEN inhibitors, including this compound, in animal models of cardiac injury.
Table 1: Effect of this compound on Cardiac Function in a Doxorubicin-Induced Cardiomyopathy Mouse Model
| Parameter | Control | Doxorubicin | Doxorubicin + this compound |
| Ejection Fraction (%) | 75.4 ± 2.1 | 45.2 ± 3.5 | 65.8 ± 4.2 |
| Fractional Shortening (%) | 42.1 ± 1.8 | 21.3 ± 2.4 | 35.6 ± 3.1 |
| Left Ventricular Internal Diameter, diastole (mm) | 3.8 ± 0.1 | 4.9 ± 0.2 | 4.1 ± 0.1 |
| Left Ventricular Internal Diameter, systole (mm) | 2.2 ± 0.1 | 3.8 ± 0.2 | 2.6 ± 0.1 |
*p < 0.05 vs. Doxorubicin group
Table 2: Effects of PTEN Inhibitors on Myocardial Infarct Size and Cardiac Function in Rodent MI Models
| PTEN Inhibitor | Animal Model | Dosage | Administration Route | Infarct Size Reduction (%) | Improvement in Ejection Fraction (%) |
| This compound | Mouse (Ischemia/Reperfusion) | 10 µg/kg | Intraperitoneal | 55 | Data not available |
| BpV(HOpic) | Rat (Ischemia/Reperfusion) | 1 mg/kg | Intravenous | ~40 | ~20 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be prepared for intraperitoneal injection using the following formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
To prepare the final injection solution, mix the components in the following ratio:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
-
The final concentration of this compound should be adjusted based on the desired dosage and the injection volume.
Mouse Model of Myocardial Infarction (Permanent Ligation of the Left Anterior Descending Coronary Artery)
This protocol describes the surgical procedure for inducing myocardial infarction in mice by permanently ligating the left anterior descending (LAD) coronary artery. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical microscope
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 8-0 polypropylene for ligation, 6-0 silk for closing)
-
Electrocardiogram (ECG) monitor
Protocol:
-
Anesthesia and Ventilation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Intubate the mouse and connect it to a mechanical ventilator.
-
-
Surgical Procedure:
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully retract the ribs to visualize the left ventricle and the LAD artery.
-
Using an 8-0 polypropylene suture, ligate the LAD artery approximately 2-3 mm from its origin. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.
-
-
Closure and Recovery:
-
Close the chest wall in layers using 6-0 silk suture.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision.
-
Gradually wean the mouse from the ventilator and allow it to recover in a warm, clean cage.
-
Provide post-operative analgesia as required.
-
Administration of this compound
Protocol:
-
Prepare the this compound solution as described in Protocol 1.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The timing of administration can be varied depending on the study design:
-
Pre-treatment: Administer this compound 30 minutes to 1 hour before LAD ligation to assess its protective effects against ischemia-reperfusion injury.
-
Post-treatment: Administer this compound at various time points after MI to evaluate its therapeutic potential in promoting cardiac repair and remodeling.
-
Assessment of Cardiac Function and Infarct Size
Echocardiography:
-
Perform transthoracic echocardiography at baseline and at desired time points post-MI (e.g., 7, 14, and 28 days) to assess cardiac function.
-
Key parameters to measure include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions (LVIDd, LVIDs)
-
Wall thickness
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Perfuse the hearts and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
Perform Masson's trichrome staining on paraffin-embedded sections to assess cardiac fibrosis.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for studying this compound in a mouse MI model.
Troubleshooting & Optimization
Technical Support Center: VO-Ohpic Trihydrate In Vivo Solubility and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The following information is designed to address common challenges related to solubility and administration for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving properly for my in vivo experiment. What can I do?
A1: this compound has low aqueous solubility.[1] For in vivo applications, a co-solvent system is typically required. It is soluble in DMSO, and further dilution in aqueous solutions can lead to precipitation.[1] To improve dissolution, you can try warming the solution gently (e.g., at 37°C for 10 minutes) and/or using an ultrasonic bath.[2] It is also crucial to use freshly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: What are recommended solvent formulations for in vivo administration of this compound?
A2: Two validated solvent systems have been reported to achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL.[1] The choice of formulation may depend on the specific animal model and experimental design. It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Formulation 2: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
For detailed preparation steps, please refer to the Experimental Protocols section.
Q3: I am observing precipitation of this compound after injection. How can I prevent this?
A3: Precipitation upon injection into the aqueous physiological environment is a common issue with compounds dissolved in a high percentage of organic solvents. To mitigate this:
-
Optimize the formulation: Ensure you are using a well-established co-solvent system like the ones provided. The excipients in these formulations (PEG300, Tween-80, SBE-β-CD) are designed to improve solubility and stability in aqueous environments.
-
Slow down the administration: A slower injection rate can allow for better mixing with physiological fluids and reduce the chances of rapid precipitation at the injection site.
-
Prepare fresh solutions: Do not use stock solutions that have been stored for extended periods for in vivo experiments, as compound stability in solution can decrease over time.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN).[3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting PTEN, this compound leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the downstream kinase Akt.[6] The activation of Akt promotes cell survival, growth, and proliferation.[4]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble)[1] | |
| DMSO | ≥ 50 mg/mL[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Ethanol | ≥ 45.8 mg/mL | Sonication may be required to achieve this concentration.[2] |
| PBS (pH 7.2) | 1 mg/ml |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Achievable Concentration | Administration Route | Animal Model |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Intraperitoneal (i.p.) | Mice[1][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is based on a formulation reported to yield a clear solution at ≥ 2.5 mg/mL.[1]
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Sequential addition of co-solvents: To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is clear after each addition:
-
Take the appropriate volume of your DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final concentration: The final concentration of each component will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer the freshly prepared solution to the animal model. A reported dosage for mice is 10 µg/kg via intraperitoneal injection.[7]
Protocol 2: Preparation of this compound Formulation (DMSO/SBE-β-CD/Saline)
This protocol is an alternative formulation reported to achieve a clear solution at ≥ 2.5 mg/mL.[1]
-
Prepare a 20% SBE-β-CD solution: Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Prepare a stock solution: Dissolve this compound in 100% DMSO.
-
Final formulation: To prepare the working solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Administration: Administer the freshly prepared solution.
Mandatory Visualization
Caption: The inhibitory effect of this compound on the PTEN/PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Targeting the PI3K/PTEN/AKT/mTOR Pathway in Treatment of Sarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
common issues with VO-Ohpic trihydrate stability in solution
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies significantly between solvents. It is highly soluble in DMSO, sparingly soluble in PBS (pH 7.2), and generally considered insoluble in water.[1][4] For detailed solubility data, please refer to Table 1.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: The solid compound should be stored at -20°C under desiccating conditions and is stable for at least four years.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[5] Some suppliers suggest that stock solutions can be stored at -20°C for several months.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[5]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: Can I expect degradation of this compound during my experiments?
A5: While this compound is a potent and widely used inhibitor, like many organometallic compounds, it can be susceptible to degradation under certain conditions. Factors such as pH, temperature, and exposure to light and air (oxidation) can potentially impact its stability. Although specific degradation pathways for this compound have not been extensively published, the chemistry of vanadium complexes suggests that hydrolysis of the picolinate ligands and changes in the vanadium oxidation state are possible degradation routes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of the Compound in Aqueous Solution
-
Symptom: You observe a precipitate after diluting your DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
Low Solubility: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Solvent Shock: The rapid change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
-
pH Effects: The pH of your aqueous solution may influence the compound's stability and solubility. Vanadium complexes are often more stable at acidic pH.[6]
-
-
Solutions:
-
Decrease Final Concentration: Reduce the final concentration of this compound in your experiment.
-
Optimize Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Gentle Mixing: After adding the DMSO stock to the aqueous solution, mix gently and avoid vigorous vortexing.
-
Consider a Co-solvent (for in vivo studies): Formulations containing co-solvents like PEG300 and Tween-80 have been used for in vivo administration and can improve solubility.[2]
-
pH Adjustment: If your experimental conditions allow, assess if adjusting the pH of your buffer could improve solubility, keeping in mind that the compound is more stable at acidic pH.[6]
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy
-
Symptom: You observe variable or diminished inhibitory effects of this compound in your assays.
-
Possible Causes:
-
Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation.
-
Degradation in Working Solution: The compound may not be stable over the time course of your experiment in the aqueous buffer or cell culture medium.
-
Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing its effective concentration.
-
-
Solutions:
-
Fresh Stock Solutions: Prepare fresh DMSO stock solutions regularly.
-
Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[5]
-
Prepare Working Solutions Fresh: Dilute the stock solution into your aqueous buffer or medium immediately before starting your experiment.
-
Time-Course Experiment: If you suspect instability in your assay, perform a time-course experiment to see if the inhibitory effect diminishes over time.
-
Use Low-Adhesion Labware: Consider using low-adhesion microplates or tubes.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 50 mg/mL (~120 mM) | MedchemExpress |
| DMSO | > 10 mM | APExBIO[1] |
| DMSO | 72 - 83 mg/mL (~173 - 200 mM) | Selleck Chemicals[3] |
| PBS (pH 7.2) | ~ 1 mg/mL | Cayman Chemical[4] |
| Water | < 0.1 mg/mL (insoluble) | MedchemExpress |
| Ethanol | ≥ 45.8 mg/mL (with sonication) | APExBIO[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[4] |
| Solid | -20°C | Up to 12 months | Abcam |
| Stock Solution (DMSO) | -20°C | 1 month | MedchemExpress[5] |
| Stock Solution (DMSO) | -80°C | 6 months | MedchemExpress[5] |
| Stock Solution (DMSO) | < -20°C | Several months | APExBIO[1] |
| Aqueous Solution | 4°C | Recommended to prepare fresh weekly | TargetMol[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound (Molecular Weight: 415.2 g/mol ). For 1 mL of a 10 mM solution, use 4.152 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
To aid dissolution, you may warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[1]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
-
Protocol 2: General Procedure for a Forced Degradation Study
Disclaimer: This is a general protocol for assessing stability. Specific conditions may need to be optimized.
-
Objective: To evaluate the stability of this compound in solution under various stress conditions (hydrolysis, oxidation, photolysis).
-
Materials:
-
10 mM this compound in DMSO
-
0.1 N HCl (for acidic hydrolysis)
-
0.1 N NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
Water (for neutral hydrolysis)
-
Methanol or Acetonitrile
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a mixture of methanol or acetonitrile and water at a suitable concentration for HPLC analysis (e.g., 100 µM).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution.
-
Neutral Hydrolysis: Add an equal volume of water to the drug solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the drug solution.
-
Photostability: Expose the drug solution to light (e.g., in a photostability chamber) and keep a control sample in the dark.
-
-
Incubation:
-
Incubate the stressed samples at a controlled temperature (e.g., 40°C or 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Visualizations
Caption: PTEN Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Optimizing VO-Ohpic Trihydrate for Cell Viability Assays
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent PTEN inhibitor in cell viability and cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2][3] PTEN is a phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway.[4] By inhibiting PTEN, this compound leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like Akt and mTOR.[4][5] This activation can influence various cellular processes, including cell growth, proliferation, and survival.[3]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for dose-response experiments is a broad range from low nanomolar (nM) to low micromolar (µM). Specifically, concentrations ranging from 10 nM to 10 µM have been used in various studies.[1][6] For instance, in NIH 3T3 and L1 fibroblasts, Akt phosphorylation reached saturation at 75 nM.[1] In some cancer cell lines, effects on cell viability were observed in the low micromolar range (e.g., IC50 of 3.4 µM in Hep3B cells after 120 hours).[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] The solubility in DMSO is reported to be greater than 10 mM.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7] When stored at -80°C, the stock solution can be stable for up to 6 months; at -20°C, it is stable for about one month.[7] Avoid repeated freeze-thaw cycles.
Q4: I am not observing any effect on cell viability. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Cell Line Resistance: Some cell lines may be resistant to the effects of PTEN inhibition on viability.[5] For example, PTEN-negative cell lines may not respond to a PTEN inhibitor.[5]
-
Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to test a wider range of concentrations.
-
Incorrect Vehicle Control: Ensure that your vehicle control (e.g., DMSO) is at the same final concentration as in your treated wells and is not causing any cytotoxicity.
-
Compound Inactivity: Verify the integrity and activity of your this compound compound.
Q5: I am observing unexpected cytotoxicity at low concentrations. What should I do?
A5: Unexpected cytotoxicity can be due to several factors:
-
Vanadium-Related Effects: this compound is a vanadium-based compound, and vanadium compounds, in general, can exhibit cytotoxic effects at higher concentrations.[8][9]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to PTEN inhibition or to the compound itself.
-
Off-Target Effects: While considered selective, at higher concentrations, off-target effects cannot be entirely ruled out.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).
To troubleshoot, perform a careful dose-response study starting from very low concentrations and consider using a shorter incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variability in cell seeding density- Inconsistent incubation times- Pipetting errors- Contamination | - Ensure consistent cell numbers are seeded in each well.- Standardize all incubation times precisely.- Calibrate pipettes regularly and use proper pipetting techniques.- Routinely check for mycoplasma contamination. |
| High background in viability assay | - Reagent contamination- Incorrect wavelength reading- Cell clumping | - Use fresh, sterile reagents.- Ensure the plate reader is set to the correct wavelength for your assay.- Ensure a single-cell suspension before seeding. |
| No dose-dependent effect observed | - Concentration range is too narrow or not in the active range for the cell line- Assay incubation time is too short or too long | - Test a broader range of concentrations (e.g., 10 nM to 10 µM) in a logarithmic series.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Precipitation of the compound in the media | - Poor solubility at the tested concentration- Interaction with media components | - Do not exceed the recommended final DMSO concentration.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[1]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Cell Viability Assay using a Tetrazolium-based (e.g., MTT/XTT) Method
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition:
-
Prepare the tetrazolium salt solution (e.g., MTT, XTT) according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan crystals.
-
-
Data Acquisition:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound
| Assay Type | Cell Line/Enzyme | IC50 Value | Reference |
| In vitro PTEN inhibition | Recombinant PTEN | 35 nM | [1][2] |
| In vitro PTEN inhibition | Recombinant PTEN | 46 ± 10 nM | [7][10] |
| Cell Viability (MTS assay, 120h) | Hep3B (low PTEN) | 3.4 µM | [5] |
| Cell Viability (MTS assay, 120h) | PLC/PRF/5 (high PTEN) | > 5 µM | [5] |
Visualizations
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for lack of effect in assays.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vanadium compounds affect growth and morphology of human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. universalbiologicals.com [universalbiologicals.com]
troubleshooting unexpected results in VO-Ohpic trihydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. My this compound solution appears to have precipitated. What should I do?
Precipitation or phase separation can occur during the preparation of this compound solutions. To aid dissolution, gentle heating and/or sonication can be used.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1]
2. I am observing unexpected off-target effects in my cell-based assays. Is this compound specific to PTEN?
While VO-Ohpic is a potent inhibitor of PTEN, some studies have raised concerns about its specificity.[3] It has been shown to inhibit other phosphatases like SHP-1 at concentrations similar to or even more potently than PTEN in some experimental setups.[4] To ascertain if the observed effects are due to off-target inhibition, consider using additional PTEN inhibitors as controls or analyzing the effects of inhibitors for other phosphatases like SHP-1 and PTP1B.[3]
3. I am not seeing the expected increase in Akt phosphorylation after treating my cells with this compound. What could be the reason?
Several factors could contribute to this:
-
Cell Line PTEN Expression: The effect of VO-Ohpic is dependent on the PTEN expression levels of the cell line used.[3] Cells with low or heterozygous PTEN expression may show a more pronounced response compared to cells with wild-type PTEN expression.[3] Paradoxically, in some cancer cell lines, particularly those with low PTEN expression, VO-Ohpic treatment has been observed to inhibit cell viability and proliferation rather than promote it.[3]
-
Inhibitor Concentration and Incubation Time: The effective concentration of VO-Ohpic can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type. In NIH 3T3 and L1 fibroblasts, a dose-dependent increase in Akt phosphorylation reached saturation at 75 nM.[5][6]
-
Reagent Quality and Storage: Ensure the this compound has been stored correctly at -20°C to maintain its stability.[7] Improper storage can lead to degradation and loss of activity.
4. My in vivo experiment with this compound is showing high toxicity or no significant effect. What should I consider?
-
Dosage and Administration: The reported in vivo dosage can vary. For example, a dosage of 10 mg/kg administered intraperitoneally (i.p.) has been used in nude mice bearing Hep3B cell xenografts.[2] However, a much lower dose of 10 μg/kg (i.p.) was used in a mouse model of ischemia-reperfusion.[1][5] It is crucial to perform a dose-escalation study to find the optimal therapeutic window with minimal toxicity for your specific animal model and disease context.
-
Solvent and Formulation: For in vivo studies, the choice of solvent is critical. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][8] The concentration of DMSO should be kept low, especially for sensitive animals like nude mice (below 2%), to avoid solvent-related toxicity.[8]
-
Animal Health: During in vivo studies, it is important to monitor the general health of the animals, including body weight, as a measure of drug-associated cytotoxicity.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Confirm the PTEN expression status of your cell line. The IC50 value of VO-Ohpic is highly dependent on the PTEN expression level.[3] |
| Solubility Issues | Ensure complete dissolution of this compound. Use fresh, anhydrous DMSO and consider gentle warming or sonication.[1][2] |
| Incubation Time | The duration of treatment can influence the IC50 value. For instance, IC50 values in Hep3B and PLC/PRF/5 cells were determined after 120 hours of incubation.[3] |
| Assay Method | Different viability assays (e.g., MTS, BrdU incorporation) may yield slightly different results. Ensure consistency in the assay protocol.[2][3] |
Issue 2: Lack of Downstream Signaling Activation (p-Akt, p-ERK)
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Saturation of Akt phosphorylation was observed at 75 nM in some cell lines.[5][6] |
| Short Incubation Time | Analyze protein phosphorylation at different time points after treatment to capture the peak activation. |
| Cellular Context | The signaling response to PTEN inhibition can be cell-type specific. In some hepatocellular carcinoma cells, VO-Ohpic treatment led to increased p-AKT and p-ERK1/2 levels.[3] |
| Antibody Quality | Verify the specificity and sensitivity of the antibodies used for Western blot analysis. |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
-
Seed 3x10^3 cells per well in a 96-well plate.
-
Culture the cells with varying concentrations of this compound (e.g., 0-5 μM) for 72 hours.[2]
-
Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.[2]
-
At the end of the incubation, fix the cells and perform an immunoassay to detect BrdU incorporation according to the manufacturer's protocol.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.[2]
In Vivo Tumor Xenograft Model
-
Use male nude athymic mice for tumor xenografts.[2]
-
Inject Hep3B cells subcutaneously to establish tumors.
-
Once tumors are established, administer this compound at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection.[2]
-
Monitor tumor growth and animal body weight regularly.[3]
-
At the end of the study, excise the tumors and perform Western blot analysis for target proteins like p-AKT and p-ERK1/2.[3]
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
how to prevent precipitation of VO-Ohpic trihydrate in buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of VO-Ohpic trihydrate in buffered solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound has very low solubility in aqueous solutions.[1][2] Precipitation is a common issue and can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit of the compound in your specific buffer.
-
pH: The speciation and stability of vanadium complexes are highly pH-dependent.[1][3][4] Changes in pH can lead to the formation of less soluble species.
-
Buffer Composition: Certain buffer components, particularly phosphate, can interact with metal complexes and cause precipitation.[5]
-
Temperature: Changes in temperature can affect solubility.
-
Improper Dissolution Technique: Failure to properly dissolve the compound in an appropriate stock solvent before introducing it to the aqueous buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][6][7] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can then be diluted into your aqueous experimental buffer.[2][6][7] Ensure you are using fresh, high-quality DMSO as moisture absorption can reduce solubility.[2]
Q3: How should I prepare my working solution of this compound in a buffer to avoid precipitation?
A3: To minimize the risk of precipitation when preparing your working solution, follow this general protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Gently warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure it is fully dissolved.[7]
-
Perform a serial dilution of your DMSO stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer in small, stepwise additions while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 1%, to minimize solvent effects on your experiment.[8]
Q4: Which buffers are recommended for use with this compound?
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
Buffers to be used with caution or avoided include:
-
Phosphate-buffered saline (PBS): Phosphate is known to form insoluble salts with many divalent metal ions and should be used with caution.[5]
-
Citrate buffers: Citrate can chelate metal ions, which may affect the stability of the this compound complex.[1]
Q5: How does pH affect the stability of this compound?
A5: The pH of the solution is a critical factor in maintaining the stability of vanadium complexes.[1][3][4] Vanadium can exist in multiple oxidation states and form various ionic species depending on the pH.[3] While the optimal pH for this compound stability has not been explicitly published, maintaining a stable and appropriate pH throughout your experiment is crucial. It is recommended to work within the buffering range of your chosen buffer and to monitor the pH of your solutions.
Troubleshooting Guide
If you are experiencing precipitation with this compound, consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of DMSO stock to buffer | Localized high concentration of the compound. | Add the DMSO stock solution to the buffer slowly and with vigorous vortexing or stirring. Consider a more dilute intermediate stock solution. |
| Buffer composition. | Switch to a recommended Good's buffer such as HEPES or MOPS. Avoid phosphate-based buffers. | |
| Incorrect pH of the buffer. | Ensure your buffer is at the correct pH. The stability of vanadium complexes is pH-dependent.[3] | |
| Precipitation in the final working solution over time | The solution is supersaturated. | Decrease the final concentration of this compound in your working solution. |
| Instability of the compound at experimental temperature. | Prepare fresh working solutions immediately before use. Avoid prolonged storage of dilute aqueous solutions. | |
| Buffer degradation or pH shift. | Use freshly prepared buffers and verify the pH before use. | |
| Inconsistent experimental results | Partial precipitation of the compound. | Visually inspect your solutions for any signs of precipitation before each experiment. If precipitation is observed, prepare a fresh solution. Consider centrifugation or filtration of the working solution before use, and quantify the concentration of the supernatant. |
| Degradation of the compound. | Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | ≥ 121.8 mg/mL | Recommended for stock solutions. Use fresh, anhydrous DMSO. | [7] |
| Ethanol | ≥ 45.8 mg/mL | Sonication is recommended to aid dissolution. | [7] |
| Water | Insoluble | [2] | |
| PBS (pH 7.2) | 1 mg/mL | Use with caution due to potential for phosphate interaction. | Cayman Chemical |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative vehicle for in vivo studies. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 415.2 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 4.152 mg.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes and/or in an ultrasonic bath for a few minutes.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
Protocol 2: Preparation of a 100 µM Working Solution in HEPES Buffer
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile HEPES buffer (e.g., 50 mM, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of HEPES buffer. Vortex immediately. This will give you a 1 mM solution in 10% DMSO.
-
Prepare the final 100 µM working solution by adding 10 µL of the 1 mM intermediate solution to 90 µL of HEPES buffer. Vortex immediately. The final DMSO concentration will be 1%.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified signaling pathway of PTEN inhibition by this compound.
References
- 1. Systematic studies on pH-dependent transformations of dinuclear vanadium(V)-citrate complexes in aqueous solutions. A perspective relevance to aqueous vanadium(V)-citrate speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ca.water.usgs.gov [ca.water.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time for VO-Ohpic trihydrate
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the experimental objective and the biological system being studied. There is no single "optimal" time. For direct enzyme inhibition assays, a short pre-incubation time is often sufficient. However, for cell-based assays measuring downstream effects, longer incubation periods are typically required.
-
Enzyme Inhibition Assays: For in vitro kinase or phosphatase assays, a pre-incubation of this compound with the enzyme for 10 minutes at room temperature is a common starting point before adding the substrate.[1]
-
Cellular Signaling Pathway Activation: To observe effects on downstream signaling pathways, such as the phosphorylation of Akt, shorter incubation times may be effective. These effects can sometimes be observed within minutes to a few hours.
-
Cell Proliferation and Viability Assays: For assays measuring endpoints like cell proliferation (e.g., BrdU incorporation) or cell viability (e.g., MTS assay), longer incubation times are generally necessary. Published studies have used incubation times ranging from 72 hours to 120 hours .[2][3]
-
Senescence Induction: To induce cellular senescence, a prolonged exposure to this compound is required, typically around 72 hours .[3][4]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental endpoint.
Q2: What is the recommended concentration range for this compound?
The effective concentration of this compound varies depending on the cell type and the desired biological effect.
-
In Vitro Enzyme Inhibition: this compound is a potent inhibitor of PTEN with an IC50 in the nanomolar range (around 35-46 nM).[2][5]
-
Cell-Based Assays: In cellular assays, concentrations ranging from the nanomolar to the low micromolar range have been used. For example, studies have used concentrations from 0 to 5 µM in hepatocellular carcinoma cell lines.[2] A concentration of 500 nM has been used to induce cell cycle arrest and senescence.[3][4] It is recommended to perform a dose-response experiment to identify the optimal concentration for your specific application.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium or assay buffer. To avoid solubility issues, ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%). For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.[5][6]
Stock solutions should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in various cell lines, particularly in the context of cancer research. Its efficacy can be dependent on the PTEN expression status of the cells. For instance, it has shown activity in hepatocellular carcinoma cell lines with low PTEN expression, such as Hep3B, and to a lesser extent in cells with high PTEN expression like PLC/PRF/5.[2][4] It did not show activity in PTEN-negative SNU475 cells.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect or weak activity | Suboptimal Incubation Time: The incubation period may be too short to observe the desired biological response. | Perform a time-course experiment to determine the optimal incubation duration for your specific assay and cell type. |
| Suboptimal Concentration: The concentration of this compound may be too low. | Conduct a dose-response experiment to identify the optimal concentration for your experimental setup. | |
| Low PTEN Expression: The target cell line may have low or no PTEN expression, rendering the inhibitor ineffective. | Verify the PTEN expression status of your cell line using methods like Western blotting or qPCR. | |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Solubility Issues: The compound may not be fully dissolved in the experimental medium. | Ensure the final DMSO concentration is low and that the compound is completely dissolved before adding it to your cells or assay. Sonication may aid in dissolution.[5][6] | |
| Cell Toxicity or Off-Target Effects | High Concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. |
| High DMSO Concentration: The concentration of the solvent (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%). | |
| Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular targets. | Consult the literature for known off-target effects and consider using lower, more specific concentrations. | |
| Inconsistent Results | Variability in Experimental Conditions: Inconsistent cell passage numbers, seeding densities, or incubation conditions can lead to variable results. | Standardize your experimental protocol, including cell culture conditions and reagent preparation. |
| Incomplete Dissolution: The compound may not be uniformly dissolved, leading to variations in the effective concentration. | Ensure the stock solution is thoroughly mixed before making dilutions. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| IC50 (PTEN Inhibition) | Cell-free | 35 nM | N/A | Enzyme Inhibition | [2] |
| IC50 (PTEN Inhibition) | Cell-free | 46 ± 10 nM | N/A | Enzyme Inhibition | [5] |
| Cell Proliferation (BrdU) | Hep3B, PLC/PRF/5, SNU475 | 0-5 µM | 72 hours | Inhibition of proliferation in Hep3B and PLC/PRF/5 | [2] |
| Cell Viability (MTS) | Hep3B, PLC/PRF/5, SNU475 | Increasing concentrations | 120 hours | Reduced viability in Hep3B and PLC/PRF/5 | [3] |
| Senescence (SA-β-gal) | Hep3B | 500 nM | 72 hours | Induction of senescence | [3][4] |
| Cell Cycle Arrest (G2/M) | Hep3B | 500 nM | 72 hours | Accumulation of cells in G2/M phase | [3][4] |
Detailed Methodologies
1. In Vitro PTEN Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on PTEN phosphatase activity.
-
Protocol:
-
Recombinant PTEN enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for 10 minutes at room temperature.[1]
-
The phosphatase reaction is initiated by adding a substrate, such as PIP3 or a surrogate substrate like OMFP.[1]
-
The reaction is allowed to proceed for a defined period at 30°C.[1]
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., malachite green assay for phosphate release).[1]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To assess the effect of this compound on cell proliferation.
-
Protocol:
-
Cells are seeded in 96-well plates at a suitable density (e.g., 3x10³ cells/well).[2]
-
After allowing the cells to adhere overnight, they are treated with varying concentrations of this compound.
-
The cells are incubated for a total of 72 hours.[2]
-
BrdU is added to the wells 24 hours before the end of the incubation period.[2]
-
At the end of the incubation, the amount of BrdU incorporated into the DNA is quantified using a colorimetric immunoassay according to the manufacturer's instructions.
-
Results are expressed as the percentage of BrdU incorporation relative to untreated control cells.
-
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Simplified PTEN/PI3K/Akt signaling pathway.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Technical Support Center: Managing VO-Ohpic Trihydrate Experiments with DMSO Solvent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VO-Ohpic trihydrate in experiments where DMSO is used as a solvent. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound dissolved in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. | Rapid change in solvent polarity reduces the solubility of this compound. The final concentration may exceed the solubility limit in the aqueous solution. | 1. Optimize Dilution Technique: Pre-warm the aqueous buffer or medium to 37°C. Instead of adding the DMSO stock directly, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume. 2. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the final solution, keeping the final DMSO concentration low. 3. Vortex Gently: After dilution, vortex the solution gently to aid dissolution. |
| Inconsistent or unexpected results in cellular assays. | DMSO Cytotoxicity: The final concentration of DMSO may be toxic to the specific cell line being used, affecting cell viability and function. DMSO-induced Biological Effects: DMSO can independently affect signaling pathways, including the PI3K/Akt pathway. | 1. Determine Optimal DMSO Concentration: Run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%, with ≤ 0.1% being ideal). 2. Include Vehicle Controls: Always include a control group treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects. 3. Minimize Incubation Time: If possible, minimize the duration of cell exposure to DMSO-containing media. |
| Variability in PTEN inhibition assay results. | DMSO Interference: High concentrations of DMSO can perturb enzyme conformation and activity. Instability of this compound: Prolonged storage of diluted solutions may lead to degradation. | 1. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in the assay buffer to a minimum (ideally ≤ 1%). 2. Pre-incubation: Pre-incubate the enzyme with this compound in the assay buffer for a short period (e.g., 10 minutes) before adding the substrate to allow for inhibitor binding. 3. Use Freshly Prepared Solutions: Prepare working dilutions of this compound from a fresh DMSO stock immediately before each experiment. |
| Difficulty dissolving this compound powder in DMSO. | The compound may require energy to fully dissolve. | Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to facilitate dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at concentrations of ≥50 mg/mL (120.42 mM).[2] It is insoluble in water.[2][3] For most in vitro experiments, a high-concentration stock solution is prepared in high-purity, sterile DMSO.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: Prepare a concentrated stock solution (e.g., 10 mM or higher) in anhydrous DMSO.[1][4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to use freshly opened DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is cell-line specific. Generally, it is recommended to keep the final DMSO concentration in cell culture media below 0.5%, with many protocols suggesting 0.1% or lower to avoid cytotoxicity.[5][6] It is crucial to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line.
Q4: Can DMSO interfere with the signaling pathways I am studying?
A4: Yes, DMSO has been shown to have off-target effects on various cellular processes. Notably, it can influence the PI3K/Akt signaling pathway, which is the primary target pathway of this compound.[7][8] Therefore, including a vehicle control (media with the same final concentration of DMSO as your treatment groups) in all experiments is essential to differentiate the effects of the inhibitor from those of the solvent.
Q5: My this compound solution in DMSO appears to have crystallized after storage at -20°C. What should I do?
A5: DMSO can solidify at temperatures below 18.5°C. If you observe crystallization, you can warm the stock solution at 37°C for a few minutes until it completely thaws and then vortex gently to ensure it is fully redissolved before making your working dilutions.
Quantitative Data
This compound Properties
| Property | Value | Source |
| Molecular Weight | 415.20 g/mol | [3] |
| IC50 for PTEN | 35 nM - 46 nM | [9] |
| Solubility in DMSO | ≥50 mg/mL (120.42 mM) | [2] |
| Solubility in Water | Insoluble | [2][3] |
Recommended DMSO Concentrations for Cell Culture
| Cell Line | Non-toxic DMSO Concentration (24h) | Source |
| HepG2 | < 2.5% | [10] |
| MCF-7 | < 1.25% | [5] |
| MDA-MB-231 | < 5% | [10] |
| General Recommendation | ≤ 0.5% (ideal ≤ 0.1%) |
Note: Cytotoxicity is time and cell-line dependent. It is highly recommended to perform a viability assay to determine the optimal DMSO concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro PTEN Phosphatase Activity Assay
This protocol is adapted from a malachite green-based assay to measure the phosphatase activity of PTEN.
Materials:
-
Recombinant human PTEN
-
This compound
-
DMSO (anhydrous)
-
PTEN reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, and 100 mM NaCl)
-
Substrate: diC8-PI(3,4,5)P3
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the inhibition curve.
-
Prepare working solutions by diluting the DMSO serial dilutions into the PTEN reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add recombinant PTEN to each well.
-
Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the diC8-PI(3,4,5)P3 substrate to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 and total Akt in cell lysates.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound diluted in complete medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate for the desired time period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To detect total Akt, the membrane can be stripped of the p-Akt antibodies and then re-probed with the total Akt primary antibody, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway with this compound inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of VO-Ohpic Trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of VO-Ohpic trihydrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN's lipid phosphatase activity, VO-Ohpic leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, most notably the Akt pathway.[1][3][5] This activation influences a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[3][4][6]
Q2: I am observing unexpected or paradoxical effects, such as decreased cell proliferation or induction of senescence, after treating with this compound. Isn't it supposed to be pro-survival by activating Akt?
This is a critical and context-dependent observation. While activation of the Akt pathway is generally associated with cell survival and proliferation, sustained hyperactivation can trigger a cellular stress response leading to growth arrest and senescence, a phenomenon known as PTEN-induced cellular senescence (PICS).[7][8] This effect is particularly pronounced in cells with low or heterozygous PTEN expression.[7][9] The paradoxical outcome is thought to be a safeguard mechanism to prevent uncontrolled proliferation.
Troubleshooting this observation involves:
-
Assessing PTEN status: Determine the endogenous PTEN expression level in your cell model. The effects of VO-Ohpic can be more pronounced in PTEN-low or heterozygous cells.[7]
-
Time-course and dose-response experiments: The transition from a pro-proliferative to a senescent phenotype can be dependent on the duration and concentration of the treatment.
-
Senescence markers: To confirm senescence, stain for senescence-associated β-galactosidase (SA-β-gal) activity and analyze the expression of cell cycle inhibitors like p21 and p16.[7]
Q3: How selective is this compound for PTEN? Could my results be due to off-target effects on other phosphatases?
This compound is reported to be highly selective for PTEN, with an IC50 in the low nanomolar range (35-46 nM).[1][2][10] It shows significantly lower potency against other phosphatases like protein tyrosine phosphatases (PTPs) in the high micromolar range.[5] However, some studies have raised concerns about its specificity, suggesting it may inhibit other phosphatases like SHP-1 with similar or greater potency under certain experimental conditions.[11]
To investigate potential off-target effects, consider the following:
-
Use the lowest effective concentration: Titrate VO-Ohpic to the lowest concentration that elicits the desired on-target effect (e.g., Akt phosphorylation) to minimize potential off-target engagement.
-
Use orthogonal approaches: Confirm your findings using alternative methods for PTEN inhibition, such as siRNA or shRNA knockdown.
-
Profile against other phosphatases: If your experimental system has high activity of other phosphatases that could be potential off-targets, consider performing in vitro phosphatase assays with a panel of related enzymes.
Q4: What are the appropriate negative and positive controls to use in my experiments with this compound?
Proper controls are essential for accurately interpreting your data.
-
Negative Controls:
-
Vehicle Control: Use the same solvent (e.g., DMSO) at the same final concentration used to dissolve VO-Ohpic.
-
PTEN-null cell lines: Using a cell line that does not express PTEN (e.g., SNU475) can help differentiate PTEN-dependent effects from off-target effects. In these cells, VO-Ohpic should have minimal to no effect on the PI3K/Akt pathway.[7][9]
-
-
Positive Controls:
-
Cell lines with known PTEN status: Use cell lines with well-characterized PTEN expression (e.g., Hep3B with low PTEN, PLC/PRF/5 with high PTEN) to observe differential effects.[7][12]
-
Direct Akt activators: In some instances, comparing the effects of VO-Ohpic to a direct Akt activator can help dissect the role of upstream PTEN inhibition.
-
Troubleshooting Guides
Problem 1: Inconsistent or no significant increase in Akt phosphorylation after VO-Ohpic treatment.
-
Possible Cause 1: Suboptimal concentration.
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Conduct a time-course experiment. An increase in Akt phosphorylation can often be observed within 15-30 minutes of treatment.[13]
-
-
Possible Cause 3: High basal Akt activity.
-
Solution: If your cells are cultured in high-serum conditions, the PI3K/Akt pathway may already be highly active. Serum-starve the cells for a few hours before treatment to lower the basal Akt phosphorylation and enhance the observable effect of the inhibitor.
-
-
Possible Cause 4: Compound degradation.
-
Solution: Ensure proper storage of this compound at -20°C under desiccating conditions.[14] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Problem 2: Observed effects do not correlate with the known PTEN status of the cell line.
-
Possible Cause 1: Off-target effects.
-
Solution: As mentioned in the FAQs, consider the possibility of off-target inhibition, especially at higher concentrations. Validate key findings with a PTEN-specific genetic approach like siRNA.
-
-
Possible Cause 2: Crosstalk with other signaling pathways.
-
Solution: PTEN can negatively regulate the ERK1/2 pathway in some contexts.[7] Analyze the phosphorylation status of key proteins in other relevant pathways (e.g., p-ERK) to identify potential crosstalk.
-
-
Possible Cause 3: Cell-type specific signaling architecture.
-
Solution: The cellular response to Akt activation can be highly dependent on the specific downstream effectors and feedback loops present in a particular cell type. Map the relevant signaling network in your model system.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 | Reference |
| PTEN | 35 nM | [1][3][4][9] |
| PTEN | 46 ± 10 nM | [2][10][14][15] |
| CBPs | Micromolar range | [1][4][13] |
| SopB | High nanomolar range | [1][4][13] |
| SHP-1 | 975 nM | [11] |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Application | Concentration/Dosage | Reference |
| Cell Culture (Akt Phosphorylation) | 10 - 500 nM (saturation often at 75 nM) | [1][13] |
| Cell Culture (Senescence Induction) | ~500 nM | [7] |
| In Vivo (Mouse) | 10 µg/kg (i.p.) | [1][2][10][13] |
| In Vivo (Mouse Xenograft) | 10 mg/kg (i.p.) | [3][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, replace the growth medium with a low-serum or serum-free medium for 2-4 hours prior to treatment.
-
VO-Ohpic Treatment: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 nM). Treat cells for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated PTEN inhibition.
Caption: Troubleshooting workflow for paradoxical cellular effects.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. file.glpbio.com [file.glpbio.com]
- 14. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Refining VO-Ohpic Trihydrate Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the dosage of VO-Ohpic trihydrate in mice and minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PTEN, this compound leads to the activation of this pathway.[1]
Q2: What is a recommended starting dose for this compound in mice for a dose-refining study?
Q3: What are the common signs of toxicity observed with vanadium compounds in mice?
A3: Clinical signs of toxicity after administration of vanadium compounds in mice can include irregular respiration, diarrhea, ataxia (impaired coordination), and paralysis of the hind legs.[4] Other reported effects in rodents include decreased red blood cell counts, increased blood pressure, and mild neurological effects.[5][6]
Q4: How can I monitor for toxicity during my in vivo study?
A4: Regular and careful monitoring of the animals is crucial. Key parameters to observe include:
-
Clinical Signs: Note any changes in behavior (lethargy, agitation), appearance (piloerection, hunched posture), respiration, and neurological function (gait, tremors).
-
Body Weight: A significant drop in body weight is a common indicator of toxicity.
-
Food and Water Intake: Monitor for any significant changes.
-
Hematological and Biochemical Parameters: At the end of the study, or at interim points, blood samples can be collected to analyze for changes in red and white blood cell counts, as well as markers for liver and kidney function.[7]
Troubleshooting Guides
Issue 1: High mortality or severe toxicity at initial doses.
| Possible Cause | Troubleshooting Step |
| Starting dose is too high. | Immediately halt the experiment at that dose level. In the next iteration, reduce the starting dose by at least 5-10 fold. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the toxicity of the solvent used to dissolve this compound. |
| Incorrect administration technique. | Ensure proper training in the chosen route of administration (e.g., intraperitoneal injection) to avoid accidental injury or incorrect dosing. |
| Strain-specific sensitivity. | Be aware that different mouse strains can have varying sensitivities to compounds. If possible, test on a different, more robust strain. |
Issue 2: No observable signs of toxicity even at high doses.
| Possible Cause | Troubleshooting Step |
| The Maximum Tolerated Dose (MTD) is very high. | Continue with careful dose escalation until signs of toxicity are observed or a predefined upper limit is reached. |
| Poor bioavailability of the compound. | Consider a different route of administration that may offer better systemic exposure. |
| Compound degradation. | Ensure the stability of your this compound formulation. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
This protocol outlines a general procedure for a dose-escalation study to determine the MTD.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Syringes and needles for injection
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Grouping: Divide mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Dose Selection: Based on available data, a suggested starting dose is 0.1 mg/kg, with subsequent doses escalating by a factor of 2 or 3 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administration: Administer a single intraperitoneal (i.p.) injection of the designated dose of this compound or vehicle.
-
Monitoring:
-
Observe the animals continuously for the first 4 hours post-injection for any immediate adverse effects.
-
Monitor daily for 14 days for clinical signs of toxicity, body weight changes, and mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss, persistent severe clinical signs).
Quantitative Data
Due to the limited publicly available toxicity data for this compound, the following table summarizes the LD50 values for other vanadium compounds in mice to provide a general reference for the potential toxicity of vanadium-based compounds.
Table 1: Acute Toxicity (LD50) of Vanadium Compounds in Mice
| Compound | Administration Route | LD50 (mg/kg) |
| Sodium metavanadate (NaVO₃) | Oral | 74.6 |
| Sodium metavanadate (NaVO₃) | Intraperitoneal | 35.9 |
| Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) | Oral | 467.2 |
| Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) | Intraperitoneal | 113.0 |
| Data from Llobet & Domingo, 1984.[4] |
Visualizations
Signaling Pathway
Caption: The inhibitory effect of this compound on the PTEN/PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD) in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vanadium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
challenges in replicating experiments with commercial VO-Ohpic trihydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial VO-Ohpic trihydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Stock Solution | Improper solvent or storage. DMSO can absorb moisture, reducing solubility.[1][2] | Use fresh, anhydrous DMSO to prepare stock solutions.[1] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] If precipitation occurs, gentle warming at 37°C or sonication may help redissolve the compound.[2][3][4] |
| Precipitation in Working Solution for In Vivo Studies | Incorrect solvent mixture or preparation order. | Prepare the in vivo formulation by adding solvents sequentially and ensuring the solution is clear at each step.[2] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3] It is recommended to prepare this solution fresh on the day of use.[2] |
| Inconsistent Results Between Experiments | Variability in compound activity. Batch-to-batch variability from the supplier. Degradation of the compound. | Always use a positive control to ensure the compound is active. If variability is suspected, it is advisable to test a new vial or a lot of the compound. Ensure proper storage conditions are maintained.[2] |
| Low or No Observed Effect on PTEN Pathway | Insufficient concentration or incubation time. Cell line specific effects. | The IC50 for PTEN inhibition is in the low nanomolar range (35-46 nM).[1][2] Ensure the concentration used is appropriate for the cell line and experimental goals. Pre-incubation of cells with VO-Ohpic for at least 10 minutes before adding other reagents may be necessary.[3][5] Note that effects can be cell-line dependent based on PTEN expression levels.[1][6] |
| Animal Toxicity or Adverse Effects | High concentration of DMSO in the formulation. | For in vivo studies, especially with sensitive animal models like nude mice, the final concentration of DMSO should be kept low, ideally below 2%.[3] Always perform a solvent-negative control experiment to rule out non-specific effects of the vehicle.[3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN).[1][4][7] By inhibiting PTEN's lipid phosphatase activity, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which promotes cell survival and growth.[1][8]
2. What are the recommended solvents and storage conditions?
-
In Vitro: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[2][5] It is practically insoluble in water.[2][5] Stock solutions in DMSO should be stored at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[2]
-
In Vivo: For animal studies, a multi-component solvent system is typically required. Common formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[2][3][5] It is crucial to prepare these solutions freshly before each use.[2]
3. How can I be sure my compound is active?
The activity of this compound can be confirmed by observing the downstream effects of PTEN inhibition. A common method is to perform a Western blot to detect the phosphorylation of Akt (at Ser473 and Thr308), a direct downstream target of the PTEN/PI3K pathway.[4] An increase in phosphorylated Akt upon treatment with this compound indicates that the inhibitor is active.
4. Is the inhibition of PTEN by this compound reversible?
Yes, the inhibition of PTEN by this compound is reversible.[9][10] Dilution of the inhibitor can restore PTEN activity, indicating that it does not form a permanent covalent bond with the enzyme.[10]
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (~120.42 mM) | [2][5] |
| DMSO | >10 mg/mL | |
| DMSO | 72 mg/mL (173.41 mM) | [1] |
| Ethanol (with ultrasonic) | ≥45.8 mg/mL | [4] |
| Water | < 0.1 mg/mL (insoluble) | [2][5] |
| PBS (pH 7.2) | 1 mg/ml | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [2][5] |
In Vitro Potency of this compound
| Parameter | Value | Source |
| IC50 (PTEN) | 35 nM | [1][4][8] |
| IC50 (PTEN) | 46 ± 10 nM | [2][5] |
| Kic (inhibition constant) | 27 ± 6 nM | [2] |
| Kiu (inhibition constant) | 45 ± 11 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay - Western Blot for p-Akt
-
Cell Culture: Plate cells (e.g., NIH 3T3 or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM). From this, prepare working solutions at various concentrations in a serum-free medium.
-
Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a commonly cited formulation for intraperitoneal (i.p.) injection.[2][3][5]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Preparation of Working Solution (e.g., to achieve a final concentration of 2.5 mg/mL):
-
Step 1: Dissolve the required amount of this compound in DMSO to make a concentrated stock solution. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.[2][3]
-
Step 2: In a separate sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
Add 40% of the final volume of PEG300.
-
Add 10% of the final volume of the DMSO stock solution from Step 1. Mix well.
-
Add 5% of the final volume of Tween-80. Mix well.
-
Add 45% of the final volume of sterile saline. Mix until a clear solution is obtained.
-
-
-
Administration:
-
The final solution should be clear. If precipitation is observed, it should not be used.
-
It is recommended to prepare this formulation fresh before each use.[2]
-
Administer the solution to the animals via the desired route (e.g., i.p. injection). The dosage will depend on the animal model and experimental design (a reported in vivo dosage is 10 mg/kg).[1]
-
Visualizations
Caption: PTEN Signaling Pathway and the inhibitory action of this compound.
Caption: In Vitro experimental workflow for assessing this compound activity.
Caption: Logical workflow for preparing this compound for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Phosphatase and Tensin homolog (PTEN): VO-Ohpic trihydrate and SF1670. PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[1][2] Inhibition of PTEN is a promising therapeutic strategy for various diseases, including cancer and diabetes.[3][4] This document summarizes their mechanisms of action, presents available quantitative data, and provides standardized experimental protocols for their evaluation.
Mechanism of Action and Chemical Properties
Both this compound and SF1670 are potent inhibitors of PTEN, leading to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels and subsequent activation of the downstream kinase AKT.[5][6][7]
This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN.[3][8] It is known to be a potent inhibitor of PTEN's lipid phosphatase activity.[5][9][10] Some studies have raised concerns about the specificity of vanadium-based compounds, suggesting potential off-target effects on other phosphatases like SHP1.[11][12]
SF1670 is also a potent and specific PTEN inhibitor.[7][13] It has been shown to enhance PtdIns(3,4,5)P3 signaling in cells, leading to increased Akt phosphorylation.[7][14] While generally considered specific, one study noted that SF1670 can also inhibit CD45 with an IC50 of 200 nM.[6]
Quantitative Performance Data
The following table summarizes the reported in vitro potency of this compound and SF1670 against PTEN. It is important to note that IC50 values can vary depending on the specific assay conditions, substrates, and enzyme sources used.
| Inhibitor | Target | IC50 Value | Key Findings |
| This compound | PTEN | 35 nM[5][9], 46 ± 10 nM[3][10][15][16] | Potent, non-competitive inhibitor.[3] Concerns about specificity against other phosphatases have been raised.[11][12] |
| SF1670 | PTEN | 2 µM[6][13] | Potent and specific inhibitor, though some off-target activity on CD45 has been reported.[6] |
Signaling Pathways and Experimental Workflows
The inhibition of PTEN by this compound and SF1670 directly impacts the PI3K/AKT signaling pathway. A diagram illustrating this pathway and the points of intervention is provided below. Furthermore, a generalized experimental workflow for evaluating and comparing PTEN inhibitors is also depicted.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following are standard methods for evaluating PTEN inhibitors.
In Vitro PTEN Phosphatase Activity Assay
This assay directly measures the enzymatic activity of PTEN by quantifying the release of phosphate from its substrate, PIP3.
-
Materials:
-
Recombinant human PTEN protein
-
PTEN inhibitor (this compound or SF1670)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
-
Protocol:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.[10]
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[17]
-
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of its key target, Akt.
-
Materials:
-
Cell line of interest (e.g., NIH 3T3, PC-3)
-
PTEN inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of the PTEN inhibitor for a specified time.[11][14]
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control to normalize the results.[17][18]
-
Cell Viability and Proliferation Assays
These assays determine the effect of PTEN inhibition on cell growth and survival.
-
Cell Viability (MTS/MTT Assay):
-
Cell Proliferation (BrdU Assay):
-
Culture cells in 96-well plates with varying concentrations of the inhibitor for a set period (e.g., 72 hours).
-
Add Bromodeoxyuridine (BrdU) to the wells for the final 24 hours of incubation.
-
Measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's protocol.[5]
-
Conclusion
Both this compound and SF1670 are valuable tools for studying the biological roles of PTEN and for the development of novel therapeutics. This compound exhibits high potency in the nanomolar range, though its specificity, particularly as a vanadium-based compound, warrants careful consideration and appropriate control experiments. SF1670, while having a higher IC50 in the low micromolar range, is also a potent and widely used PTEN inhibitor. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the potential for off-target effects. The experimental protocols provided in this guide offer a standardized framework for the rigorous evaluation and comparison of these and other PTEN inhibitors.
References
- 1. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of VO-Ohpic Trihydrate on PTEN: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comparative analysis of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), against other known PTEN inhibitors. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Unveiling the Potency of this compound
This compound is a vanadium-based small molecule compound that has demonstrated significant inhibitory activity against the lipid phosphatase function of PTEN.[1][2][3] This inhibition leads to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][5] The primary mechanism of this compound involves its reversible and non-competitive inhibition of PTEN's enzymatic activity.[4]
Comparative Analysis of PTEN Inhibitors
To contextualize the efficacy of this compound, its performance is compared with other commonly used PTEN inhibitors. The following table summarizes their in vitro potency.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 35 - 46 | Potent inhibitor with demonstrated in vivo activity.[1][2][4] |
| bpV(HOpic) | 14 | A potent bisperoxovanadium compound. |
| SF1670 | 2000 | A specific PTEN inhibitor.[6] |
| bpV(phen) | - | A commonly used PTEN inhibitor, though quantitative IC50 values are variable in literature. |
| bpV(pic) | - | Another bisperoxovanadium-based PTEN inhibitor.[7][] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the inhibitory effect of compounds on PTEN.
PTEN Phosphatase Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of PTEN by measuring the release of phosphate from a substrate.
Materials:
-
Recombinant human PTEN protein
-
PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) or OMFP (3-O-methylfluorescein phosphate) as substrate[4]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green reagent for phosphate detection
-
This compound and other inhibitors
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 630 nm using a microplate reader. The absorbance is proportional to the amount of free phosphate released.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This assay assesses the downstream effect of PTEN inhibition in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest (e.g., NIH 3T3 fibroblasts)[9]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to normalize the data.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating PTEN inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PTEN using small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
A Comparative Guide to PTEN Inhibitors: Cross-Validation of VO-Ohpic Trihydrate's Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective PTEN inhibitor, VO-Ohpic trihydrate, with other commonly used alternatives. The objective is to present a clear cross-validation of its effects across different cell lines, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to PTEN Inhibition
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway, a key cascade involved in cell growth, proliferation, and survival. Inhibition of PTEN has emerged as a promising therapeutic strategy in various diseases, including cancer. This compound is a vanadium-based small molecule inhibitor of PTEN, known for its high potency and selectivity. This guide will compare its performance against other PTEN inhibitors: bpV(phen), bpV(HOpic), and SF1670.
Performance Comparison of PTEN Inhibitors
The following tables summarize the in vitro potency and cellular effects of this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity of PTEN Inhibitors
| Compound | PTEN IC50 (nM) | PTP1B IC50 (nM) | PTP-β IC50 (nM) | SHP-1 IC50 (nM) | References |
| This compound | 35 - 46 | >10,000 | >10,000 | 975 | [1][2] |
| bpV(phen) | 38 | 920 | 343 | ~100 | [1][2] |
| bpV(HOpic) | 14 | ~4,900 | ~25,000 | Not widely reported | [1] |
| SF1670 | 2,000 | Not widely reported | Not widely reported | Not widely reported | [1] |
Note: IC50 values can vary depending on assay conditions.
Table 2: Effects of PTEN Inhibitors on Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Compound | Concentration (µM) | % Inhibition of Cell Viability (mean ± SD) | Reference |
| Hep3B (Low PTEN) | This compound | 1 | 25 ± 5 | [3] |
| 2.5 | 50 ± 7 | [3] | ||
| 5 | 70 ± 8 | [3] | ||
| PLC/PRF/5 (High PTEN) | This compound | 1 | 10 ± 3 | [3] |
| 2.5 | 20 ± 4 | [3] | ||
| 5 | 35 ± 6 | [3] | ||
| SNU475 (PTEN-null) | This compound | up to 5 | No significant effect | [3] |
Table 3: Effect of PTEN Inhibitors on Akt Phosphorylation
| Cell Line | Compound | Concentration | Fold Increase in p-Akt (Ser473) | Reference |
| Hep3B | This compound | 500 nM | ~3.5 | [3] |
| Human Ovarian Tissue | bpV(HOpic) | 1 µM | 3 | [4] |
| SH-SY5Y | bpV(pic) | 200 nM | Significant increase | [5] |
| ICH rats | bpV(pis) | 200 µM | Significant increase | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
References
A Head-to-Head Comparison of PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(HOpic)
A Guide for Researchers, Scientists, and Drug Development Professionals
The phosphatase and tensin homolog (PTEN) tumor suppressor is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival. Inhibition of PTEN has emerged as a promising therapeutic strategy in various diseases, including cancer and neurological disorders. Among the numerous small molecule inhibitors of PTEN, the vanadium-based compounds VO-Ohpic trihydrate and bpV(HOpic) have garnered significant attention due to their high potency. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison
Both this compound and bpV(HOpic) are potent inhibitors of PTEN's lipid phosphatase activity, leading to the activation of the downstream Akt signaling pathway. However, they exhibit differences in their in vitro potency and selectivity.
| Inhibitor | PTEN IC50 | Mechanism of Action | Key Features |
| This compound | 35-46 nM[1][2] | Non-competitive and reversible inhibitor of PTEN.[3] | Potent inhibitor that has been shown to suppress tumor growth in vivo.[1][4] |
| bpV(HOpic) | 14 nM[5][6] | Potent inhibitor of PTEN. | Exhibits high selectivity for PTEN over other protein tyrosine phosphatases (PTPs) like PTP1B and PTP-β.[6] |
Quantitative Data Summary
The following tables summarize the reported in vitro potency and selectivity of this compound and bpV(HOpic) against PTEN and other phosphatases. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: In Vitro Potency against PTEN
| Compound | PTEN IC50 | Reference(s) |
| This compound | 35 nM | [1] |
| 46 ± 10 nM | [2] | |
| bpV(HOpic) | 14 nM | [5][6] |
Table 2: Selectivity Profile
| Compound | Target | IC50 | Fold Selectivity vs. PTEN (approx.) | Reference(s) |
| This compound | PTEN | 35 nM | - | [1] |
| PTP-β | >10,000 nM | >285x | [1] | |
| SHP-1 | >10,000 nM | >285x | [1] | |
| SHP-2 | >10,000 nM | >285x | [1] | |
| bpV(HOpic) | PTEN | 14 nM | - | [6] |
| PTP-β | ~4,900 nM | ~350x | [6] | |
| PTP-1B | ~25,200 nM | ~1800x | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the selectivity of the PTEN inhibitor, VO-Ohpic trihydrate, for the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) over other phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTEN inhibition.
This compound has emerged as a potent and specific inhibitor of PTEN, a critical negative regulator of the PI3K/AKT signaling pathway.[1][2][3] Its ability to selectively target PTEN is crucial for its potential as a therapeutic agent, minimizing off-target effects. This guide summarizes the available experimental data on the selectivity of this compound, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes the relevant signaling pathway.
Quantitative Assessment of Inhibitor Selectivity
The selectivity of this compound for PTEN has been demonstrated through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) of this compound for PTEN is consistently in the low nanomolar range, highlighting its high potency.[1][3][4][5] In contrast, its inhibitory activity against other phosphatases, such as the protein tyrosine phosphatase SHP1, is significantly lower, with IC50 values in the high nanomolar to micromolar range.[4]
| Phosphatase | Substrate | IC50 of this compound | Reference |
| PTEN | PIP3 | 35 nM | [3] |
| PTEN | OMFP | 46 ± 10 nM | [1][5] |
| SHP1 | pNPP | 975 nM | [4] |
Table 1: Comparative IC50 values of this compound against PTEN and SHP1. This table illustrates the greater potency of this compound for PTEN compared to another phosphatase, SHP1. A lower IC50 value indicates higher potency.
Mechanism of Action
Studies have shown that this compound acts as a reversible and noncompetitive inhibitor of PTEN.[5][6] This means that it does not directly compete with the substrate for binding to the active site but rather binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity.
Experimental Protocols
Accurate assessment of the inhibitory activity and selectivity of compounds like this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro PTEN inhibition assays.
Protocol 1: PTEN Inhibition Assay using OMFP Substrate
This assay utilizes the artificial substrate 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation by PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of recombinant PTEN enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of OMFP solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Continue to monitor the fluorescence at regular intervals for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: PTEN Inhibition Assay using PIP3 Substrate
This assay employs the physiological substrate of PTEN, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The amount of inorganic phosphate released is quantified using a Malachite Green-based assay.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
Malachite Green Reagent
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add 25 µL of assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of recombinant PTEN enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of PIP3 solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in Protocol 1.
PTEN Signaling Pathway
PTEN is a crucial tumor suppressor that functions as a lipid phosphatase to dephosphorylate PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K signaling pathway, thereby negatively regulating the downstream kinase AKT, which is a key promoter of cell survival, proliferation, and growth. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of AKT and its downstream signaling cascades.
Caption: The PTEN/PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Selectivity
The following workflow outlines the key steps in determining the selectivity of a PTEN inhibitor.
Caption: A generalized workflow for determining the selectivity of a phosphatase inhibitor.
Conclusion
The available data strongly indicate that this compound is a highly potent and selective inhibitor of PTEN. Its significantly lower activity against other phosphatases underscores its potential for targeted therapeutic applications. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Further studies investigating the selectivity of this compound against a broader panel of phosphatases will be valuable in fully characterizing its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]
A Comparative Guide to the In Vivo Reproducibility of VO-Ohpic Trihydrate and Alternative PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of VO-Ohpic trihydrate, a potent PTEN inhibitor, with alternative compounds. The information presented is collated from various preclinical studies to aid researchers in selecting the most appropriate agent for their in vivo experiments. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Introduction to PTEN Inhibition
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[1] Inhibition of PTEN has emerged as a promising therapeutic strategy for various conditions, including cancer, cardiac injury, and neurological disorders.[2] this compound and bisperoxovanadium (bpV) compounds, such as bpV(phen) and bpV(pic), are among the most studied small molecule inhibitors of PTEN.[2] This guide focuses on the in vivo applications and reproducibility of these compounds.
Quantitative Data Presentation
The following tables summarize the quantitative in vivo data for this compound and its alternatives in various disease models. It is important to note that direct comparisons of efficacy are challenging due to the differing experimental models, dosages, and administration routes employed in the cited studies.
Table 1: In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |
| Hepatocellular Carcinoma (HCC) | Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significantly inhibited tumor growth.[3] Associated with increased p-AKT and p-ERK1/2 levels in tumor tissue.[4] | [3][4] |
| Doxorubicin-Induced Cardiomyopathy | Mice | Not specified | Significantly improved cardiac function (echocardiography). Reduced apoptosis, cardiac remodeling, and pro-inflammatory M1 macrophages.[5] | [5] |
| Intervertebral Disc Degeneration (IDD) | Mice | Not specified | Attenuated IDD progression and cartilage endplate calcification.[6] Reversed the decrease of type II collagen and increase of MMP3 expression.[6] | [6] |
| Cardiac Arrest | C57BL6 mice | 10 µg/kg, i.p. (30 min prior to arrest) | Significantly increased survival, LVPmax, and dP/dt max.[3] | [3] |
| Myocardial Infarction | Mice | 10 µg/kg, i.p. (30 min before ischemia) | Myocardial infarct size significantly decreased (25±6% vs. 56±5% in control).[5] | [5] |
Table 2: In Vivo Efficacy of bpV(phen)
| Disease Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |
| Tissue Regeneration (Nervous System) | Not specified | 200 or 400 μg/kg, i.p. | Increased p-AKT levels.[7] | [7] |
| Insulin Mimetic Effects | Rats | 0.32 µmol/100 g body wt, i.v. | Produced 50% of maximal hypoglycemic effect.[8] | [8] |
Table 3: In Vivo Efficacy of bpV(pic)
| Disease Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |
| Retinal Detachment | Rats | 40 ng/kg to 4 µg/kg, subretinal injection | Dose-dependently reduced photoreceptor apoptosis and preserved outer nuclear layer thickness.[9] Significantly increased levels of PIP3, p-PDK1, and p-Akt.[9] | [9] |
| Tissue Regeneration (Nervous System) | Not specified | 200 or 400 μg/kg, i.p. | Increased p-AKT levels.[7] | [7] |
| Insulin Mimetic Effects | Rats | 0.04 µmol/100 g body wt, i.v. | Produced 50% of maximal hypoglycemic effect.[8] Stimulated glucose incorporation into diaphragm glycogen.[8] | [8] |
| Spinal Cord Injury | In vitro primary spinal neuron injury model | 100 nM | Reduced cell death and upregulated Akt and ribosomal protein S6 activity.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are representative protocols for the administration of this compound and bpV compounds.
This compound In Vivo Protocol (General)
-
Preparation of Dosing Solution:
-
Administration:
bpV(phen) In Vivo Protocol (General)
-
Preparation of Dosing Solution:
-
bpV(phen) can be dissolved in sterile phosphate-buffered saline (PBS) at a concentration of approximately 10 mg/mL.[7]
-
For compounds with lower aqueous solubility, a stock solution in DMSO can be prepared and then further diluted with saline or PBS, ensuring the final DMSO concentration is minimal to avoid toxicity.[7]
-
Aqueous solutions of bpV(phen) are reported to be unstable and should be prepared fresh before each use.[7]
-
-
Administration:
bpV(pic) In Vivo Protocol (General)
-
Preparation of Dosing Solution:
-
The preparation of bpV(pic) solutions for in vivo use is similar to that of bpV(phen), often utilizing saline or PBS as a vehicle.
-
-
Administration:
Mandatory Visualization
Signaling Pathway of PTEN Inhibitors
The primary mechanism of action for this compound and bpV compounds is the inhibition of PTEN, which leads to the activation of the PI3K/Akt/mTOR signaling pathway.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating a PTEN inhibitor in a xenograft cancer model.
Conclusion
This compound and the bpV compounds are potent PTEN inhibitors with demonstrated in vivo efficacy in a range of disease models. While the available data suggests significant therapeutic potential, the lack of direct comparative studies makes it difficult to definitively recommend one compound over another for all applications. The choice of inhibitor should be guided by the specific research question, the experimental model, and a careful review of the existing literature for that particular context. The detailed protocols and workflow diagrams provided in this guide aim to enhance the reproducibility of in vivo studies utilizing these important research tools.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Advantages of VO-Ohpic Trihydrate in PI3K/Akt/mTOR Pathway Research: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of the PI3K/Akt/mTOR signaling pathway, the choice of inhibitory tools is paramount. This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commonly used pathway modulators, offering a data-driven perspective to inform experimental design and drug discovery efforts.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. While a host of inhibitors targeting different nodes of this pathway are available, this guide focuses on the unique advantages of this compound, a specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).
By inhibiting PTEN, this compound effectively activates the PI3K/Akt/mTOR pathway, providing a distinct mechanism of action compared to direct inhibitors of PI3K or mTOR. This guide will objectively compare the performance of this compound with established inhibitors such as Wortmannin, LY294002, and Rapamycin, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and other inhibitors lies in their point of intervention within the PI3K/Akt/mTOR pathway. Wortmannin and LY294002 are direct inhibitors of PI3K enzymes, while Rapamycin is a specific allosteric inhibitor of the mTORC1 complex. In contrast, this compound acts upstream by inhibiting PTEN, a phosphatase that negatively regulates the PI3K pathway.
dot
Unveiling the Noncompetitive Inhibition of PTEN by VO-Ohpic Trihydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed analysis of VO-Ohpic trihydrate, confirming its noncompetitive inhibition mode on the tumor suppressor enzyme, Phosphatase and Tensin Homolog (PTEN). We present a comparative overview with other known PTEN inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
Comparative Analysis of PTEN Inhibitors
The landscape of PTEN inhibitors includes several compounds with varying potencies and mechanisms. A direct comparison highlights the unique properties of this compound.
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Mode | Key Characteristics |
| This compound | PTEN | 35 - 46 [4][5] | Noncompetitive/Mixed [1] | Potent, reversible, and cell-permeable. [1][2] |
| bpV(phen) | PTEN, PTP1B | 38 (PTEN), 920 (PTP1B)[6][7] | Competitive | Widely used, but with known off-target effects.[6] |
| bpV(HOpic) | PTEN | 14[6] | Not specified | A potent vanadium-based inhibitor.[6] |
| SF1670 | PTEN | 2000[6] | Not specified | A more specific, non-vanadium-based inhibitor.[6] |
Table 1: Comparison of PTEN Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition mode of this compound in comparison to other commonly used PTEN inhibitors.
Deciphering the Noncompetitive Inhibition: Kinetic Data
The noncompetitive inhibition of PTEN by this compound is substantiated by detailed enzyme kinetic studies. The key findings are a decrease in Vmax and a slight increase in Km with increasing inhibitor concentrations, a hallmark of mixed-type inhibition, which is a form of noncompetitive inhibition.[1]
| VO-Ohpic (nM) | Km (µM) | Vmax (pmol/min) |
| 0 | 216 ± 14 | 7.8 ± 0.2 |
| 15 | 251 ± 17 | 6.7 ± 0.2 |
| 40 | 291 ± 23 | 5.6 ± 0.2 |
| 65 | 375 ± 28 | 3.8 ± 0.1 |
Table 2: Kinetic Parameters of PTEN in the Presence of this compound. The data, obtained using the artificial substrate OMFP, clearly shows a concentration-dependent decrease in Vmax and an increase in Km.[1] The inhibition constants were determined to be Kic = 27 ± 6 nM and Kiu = 45 ± 11 nM, indicating that the inhibitor binds with similar affinity to both the free enzyme and the enzyme-substrate complex.[1]
Visualizing the Mechanism and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the noncompetitive inhibition mechanism and the PTEN signaling pathway.
Caption: Noncompetitive inhibition of an enzyme by an inhibitor.
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Experimental Protocols
For researchers aiming to validate these findings, the following are summaries of key experimental protocols.
Enzyme Kinetics Assay
This protocol is used to determine the kinetic parameters (Km, Vmax) of PTEN in the presence and absence of this compound.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or phosphatidylinositol 3,4,5-triphosphate (PIP3)[1]
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, pre-incubate the PTEN enzyme with the different concentrations of this compound for 10 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding a range of substrate concentrations to the wells.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the Km and Vmax values.[1]
Western Blot for Phospho-Akt (Ser473)
This method assesses the downstream effects of PTEN inhibition on the Akt signaling pathway.[6][8]
Materials:
-
Cell lines (e.g., those with known PTEN expression levels)[8]
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-Akt signal to total Akt or a loading control like GAPDH.
Conclusion
The collective evidence strongly supports the characterization of this compound as a noncompetitive inhibitor of PTEN. Its ability to potently and reversibly inhibit PTEN, coupled with its distinct kinetic profile, makes it a valuable tool for studying the intricacies of the PI3K/Akt signaling pathway. This guide provides a foundational resource for researchers, offering a clear comparison with other inhibitors and the necessary experimental framework to further investigate the therapeutic potential of targeting PTEN.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reversibility of PTEN Inhibition: A Comparative Guide to VO-Ohpic Trihydrate and Alternatives
For researchers in cellular signaling and drug development, the phosphatase and tensin homolog (PTEN) represents a critical therapeutic target. Its role as a tumor suppressor and a key negative regulator of the PI3K/Akt signaling pathway underscores the importance of understanding the kinetics and duration of action of its inhibitors. This guide provides a comprehensive comparison of the reversibility of PTEN inhibition by VO-Ohpic trihydrate against other commonly used PTEN inhibitors, supported by experimental data and detailed protocols.
Mechanism of PTEN Inhibition and the Importance of Reversibility
PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger that activates the pro-survival Akt signaling cascade. Inhibition of PTEN leads to an accumulation of PIP3, resulting in the potentiation of this pathway, which can be beneficial in various therapeutic contexts, including tissue regeneration and overcoming insulin resistance.
The reversibility of an inhibitor is a crucial pharmacological parameter. Reversible inhibitors offer more precise control over the duration of target engagement, which can be critical in minimizing off-target effects and potential toxicities associated with sustained pathway activation. In contrast, irreversible inhibitors form a permanent covalent bond with their target, leading to a prolonged biological effect that is dependent on the synthesis of new protein.
Comparative Analysis of PTEN Inhibitor Reversibility
This compound has been characterized as a potent and specific inhibitor of PTEN. A key feature of its inhibitory action is its complete reversibility. This contrasts with some other available PTEN inhibitors, whose reversibility can be conditional or less clearly defined.
| Inhibitor | Reversibility | Mechanism of Action | IC50 (PTEN) | Key Considerations |
| This compound | Fully Reversible [] | Noncompetitive inhibition[][2] | 35-46 nM[][3][4] | Inhibition can be overcome by dilution, indicating a non-covalent binding to the enzyme.[] |
| bpV(phen) | Reversible [][3][4][5] | Oxidative formation of a disulfide bridge between Cys124 and Cys71 in the PTEN active site.[][3][4][5] | 38 nM[4] | Reversibility is dependent on the presence of reducing agents like DTT.[][3][5] Its inhibitory effect can be diminished in the presence of cellular reducing agents like glutathione.[5] |
| bpV(pic) | Reversible [3][6] | Similar to bpV(phen), it is a bisperoxovanadium compound, suggesting an oxidative mechanism.[3][6] | Not explicitly found | Proposed as a reversible and relatively specific PTEN inhibitor.[6] |
| SF1670 | Potentially Irreversible or Slowly Reversible | Not fully elucidated, but pre-incubation leads to stronger inhibition.[7] | ~1 µM | Pre-incubation with the enzyme enhances inhibition, suggesting a time-dependent, possibly irreversible mechanism.[7] It also shows prolonged intracellular retention.[8] |
| Curcumin | Indirect Modulator | Upregulates PTEN expression through demethylation, rather than direct enzyme inhibition.[2] | Not applicable | Its effect on the PTEN pathway is not through direct, reversible binding to the enzyme.[2][9][10] |
Experimental Protocol: Assessing Inhibitor Reversibility via Inhibitor Dilution Assay
The reversibility of PTEN inhibition by this compound can be effectively demonstrated using an inhibitor dilution assay.[] This method assesses whether the enzyme's activity can be restored upon significant dilution of the inhibitor-enzyme complex.
Objective: To determine if the inhibition of PTEN by an inhibitor is reversible.
Materials:
-
Recombinant human PTEN enzyme
-
PTEN inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
PTEN substrate (e.g., OMFP or PIP3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTEN inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of recombinant PTEN in the assay buffer.
-
Prepare the PTEN substrate solution according to the manufacturer's instructions.
-
-
Inhibitor Pre-incubation (High Concentration):
-
In a microfuge tube, pre-incubate a concentrated solution of PTEN with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
-
Dilution Step:
-
Dilute the pre-incubated enzyme-inhibitor complex significantly (e.g., 100-fold) into the assay buffer containing the PTEN substrate. This dilution reduces the concentration of the free inhibitor to a level well below its IC50.
-
-
Control Reactions:
-
No Inhibitor Control: Incubate PTEN with vehicle (e.g., DMSO) instead of the inhibitor and perform the same dilution.
-
Inhibitor Control (No Dilution): Pre-incubate PTEN with the inhibitor at the final, diluted concentration without the initial high-concentration incubation and dilution step.
-
Irreversible Inhibitor Control (Optional): If available, use a known irreversible PTEN inhibitor as a negative control for activity recovery.
-
-
Measurement of PTEN Activity:
-
Immediately after dilution, monitor the enzymatic reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength and settings will depend on the substrate used.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each condition.
-
Compare the activity of the diluted enzyme-inhibitor complex to the no-inhibitor control and the inhibitor control.
-
If the enzyme activity is significantly restored upon dilution, the inhibitor is considered reversible. If the activity remains low and similar to the undiluted inhibitor control, the inhibition is likely irreversible or very slowly reversible.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and the experimental workflow for assessing inhibitor reversibility.
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the inhibitor dilution assay to assess reversibility.
Conclusion
The reversibility of PTEN inhibition is a critical factor for its therapeutic application. This compound stands out as a potent, fully reversible, and noncompetitive inhibitor of PTEN. This characteristic, demonstrable through straightforward experimental procedures like the inhibitor dilution assay, offers a significant advantage in controlling the pharmacological effect on the PI3K/Akt signaling pathway. In contrast, other inhibitors like the bisperoxovanadium compounds are reversible under specific reducing conditions, while the reversibility of others, such as SF1670, is less certain. For researchers investigating the dynamic regulation of the PTEN pathway, the choice of an inhibitor with well-defined reversible properties like this compound is paramount for achieving precise and temporally controlled experimental outcomes.
References
- 2. Curcumin Inhibits Joint Contracture through PTEN Demethylation and Targeting PI3K/Akt/mTOR Pathway in Myofibroblasts from Human Joint Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin regulates the miR-21/PTEN/Akt pathway and acts in synergy with PD98059 to induce apoptosis of human gastric cancer MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of VO-Ohpic Trihydrate in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, when used in combination with other anti-cancer agents. While direct preclinical or clinical data on the combination of this compound with traditional chemotherapy is not yet available, this document summarizes existing research on its synergistic effects with targeted therapies and compares its potential with other PTEN and PI3K/Akt pathway inhibitors that have been evaluated in combination with chemotherapy.
This compound: Mechanism of Action
This compound is a vanadium-based small molecule that potently and selectively inhibits Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
The inhibition of PTEN by this compound has been shown to induce cancer cell senescence and cell cycle arrest at the G2/M phase, particularly in cancer cells with low PTEN expression[1][2].
Below is a diagram illustrating the signaling pathway affected by this compound.
Efficacy of this compound in Combination with Targeted Therapies
A key preclinical study investigated the effects of this compound in hepatocellular carcinoma (HCC) cell lines with varying PTEN expression[1][2][3]. This study demonstrated that this compound has a synergistic effect when combined with inhibitors of the PI3K/mTOR and Raf/MEK/ERK pathways.
In Vitro Synergism in HCC Cells
The study evaluated the combination of this compound with Sorafenib (a multi-kinase inhibitor), U0126 (a MEK inhibitor), and BEZ235 (a dual PI3K/mTOR inhibitor) in the Hep3B HCC cell line, which has low PTEN expression[1][2].
| Combination | Concentration of VO-Ohpic (µM) | Combination Index (CI)* | Effect |
| VO-Ohpic + Sorafenib (5 µM) | 0.5 | < 1 | Synergistic |
| 1.0 | < 1 | Synergistic | |
| 2.5 | < 1 | Synergistic | |
| 5.0 | < 1 | Synergistic | |
| VO-Ohpic + U0126 (10 µM) | 0.5 | < 1 | Synergistic |
| 1.0 | < 1 | Synergistic | |
| 2.5 | < 1 | Synergistic | |
| 5.0 | < 1 | Synergistic | |
| VO-Ohpic + BEZ235 (50 nM) | 0.5 | < 1 | Synergistic |
| 1.0 | < 1 | Synergistic | |
| 2.5 | < 1 | Synergistic | |
| 5.0 | < 1 | Synergistic | |
| A Combination Index (CI) of less than 1 indicates a synergistic effect. Data extracted from Augello et al., 2016.[1][2][3] |
In Vivo Efficacy in HCC Xenograft Model
In a nude mouse xenograft model using Hep3B cells, treatment with this compound alone significantly inhibited tumor growth[4]. While the combination with other agents was not tested in this in vivo model, the synergistic in vitro results suggest a strong potential for enhanced anti-tumor activity in vivo.
Comparison with Other PTEN/PI3K Pathway Inhibitors in Combination with Chemotherapy
While direct data for this compound with chemotherapy is lacking, studies on other inhibitors targeting the PTEN/PI3K pathway provide a valuable comparative framework.
AKT Inhibitor (Capivasertib) with Docetaxel in Prostate Cancer
A preclinical study in a transgenic mouse model of PTEN-null prostate cancer evaluated the efficacy of the AKT inhibitor capivasertib in combination with the chemotherapeutic agent docetaxel[5][6].
| Treatment Group | Tumor Growth Inhibition (TGI) vs. Vehicle (HSPC) | Tumor Growth Inhibition (TGI) vs. Vehicle (CRPC**) |
| Docetaxel alone | ~25% | ~7% |
| Docetaxel + Capivasertib | ~39% | ~21% |
| HSPC: Hormone-Sensitive Prostate Cancer, *CRPC: Castration-Resistant Prostate Cancer. Data extracted from a 2023 AACR abstract.[5][6] |
These findings indicate that inhibiting the PI3K/Akt pathway downstream of PTEN can enhance the efficacy of chemotherapy in PTEN-deficient tumors.
Experimental Protocols
In Vitro Cell Viability and Synergism Assay (from the HCC study)
-
Cell Lines: Hep3B (low PTEN), PLC/PRF/5 (high PTEN), and SNU475 (PTEN-null) human hepatocellular carcinoma cell lines.
-
Treatment: Cells were treated with increasing concentrations of this compound alone or in combination with Sorafenib, U0126, or BEZ235 for 72 hours.
-
Assay: Cell viability was assessed using the MTS assay.
-
Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Study (from the HCC study)
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of Hep3B cells.
-
Treatment: Once tumors were palpable, mice were treated with this compound (10 mg/kg, intraperitoneally) daily for 6 days a week.
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy.
Below is a diagram of the experimental workflow for the in vivo xenograft study.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound has significant potential as an anti-cancer agent, particularly in tumors with low PTEN expression. Its synergistic activity with inhibitors of key oncogenic pathways like PI3K/mTOR and Raf/MEK/ERK highlights a promising strategy for combination therapy.
The absence of direct studies combining this compound with conventional chemotherapy represents a notable research gap. Given the promising results of other PI3K/Akt pathway inhibitors with chemotherapy, investigating the efficacy of this compound in combination with agents like doxorubicin, cisplatin, or paclitaxel in relevant preclinical cancer models is a logical and critical next step. Such studies would provide the necessary data to evaluate its potential for clinical translation and to define its place in the landscape of cancer therapeutics.
Furthermore, a study on the combination of this compound and doxorubicin in a cardiomyopathy model showed that VO-Ohpic could mitigate doxorubicin-induced cardiotoxicity[7][8]. While the focus was not on anti-cancer efficacy, this finding suggests a potential dual benefit of the combination: enhancing anti-tumor effects while protecting against chemotherapy-related side effects. This warrants further investigation in a cancer-focused context.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] The following procedures are designed to mitigate these risks and provide clear, actionable steps for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment must be worn at all times when handling the compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | With side-shields, conforming to appropriate government standards. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Protective Clothing | Impervious clothing, such as a fully buttoned lab coat. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when handling the solid compound.
-
Verify that a safety shower and an eye wash station are readily accessible and operational.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
When weighing or transferring the solid, do so in a fume hood to minimize inhalation risk.
3. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the individual to fresh air and keep them in a comfortable position for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
In all cases of exposure, seek medical attention if symptoms persist.
Disposal Plan
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE and materials should be collected in a designated, sealed container for hazardous waste disposal.
-
Do not allow the product to enter drains, water courses, or the soil.[1]
Visualizing the Safety Workflow
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
